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  • Product: 2-Hydroxy-3-phenoxypropanamide
  • CAS: 710-12-3

Core Science & Biosynthesis

Foundational

In Vitro Metabolic Degradation Pathways of 2-Hydroxy-3-phenoxypropanamide: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Executive Summary The accurate prediction of a compound's metabolic fate is a cornerstone of modern drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

The accurate prediction of a compound's metabolic fate is a cornerstone of modern drug development and toxicological risk assessment. 2-Hydroxy-3-phenoxypropanamide (CAS 710-12-3) is a structural motif characterized by a phenoxy ether linked to a secondary alcohol and a terminal primary amide[1]. Because its structure spans multiple reactive functional groups, its in vitro biotransformation cannot be accurately captured by a single enzymatic system. This whitepaper provides an authoritative, in-depth guide to mapping its metabolic degradation pathways, detailing the causality behind matrix selection, and establishing self-validating experimental protocols.

Structural Analysis & Predicted Metabolic Liabilities

To design an effective in vitro assay, a DMPK scientist must first perform a structural liability assessment. For 2-Hydroxy-3-phenoxypropanamide, three distinct metabolic soft spots dictate the biotransformation network:

  • The Primary Amide: While amides are generally more chemically stable than esters, they are highly susceptible to enzymatic hydrolysis by ubiquitous amidases and carboxylesterases (CES)[2].

  • The Phenoxy Ether Linkage: Ether linkages attached to aromatic rings are classic targets for Cytochrome P450 (CYP450)-mediated oxidative cleavage (O-dealkylation)[3].

  • The Secondary Hydroxyl Group: This functional group acts as a direct handle for Phase II conjugative enzymes, bypassing the need for prior Phase I functionalization.

Mechanistic Pathways of Biotransformation

Phase I: Amide Hydrolysis

The hydrolysis of the terminal amide bond yields 2-hydroxy-3-phenoxypropanoic acid and ammonia. This transformation is catalyzed by amidases and carboxylesterases[4].

  • Matrix Causality: A critical pitfall in standard DMPK screening is relying solely on Human Liver Microsomes (HLM). During the ultracentrifugation process used to isolate microsomes, the cytosolic fraction—which contains a massive proportion of hepatic amidases—is discarded. Therefore, evaluating amide hydrolysis mandates the use of S9 fractions or whole hepatocytes to avoid drastically under-predicting intrinsic clearance[5].

Phase I: Oxidative Cleavage and Aromatic Hydroxylation

CYP450 enzymes (predominantly CYP2D6, CYP3A4, and CYP2B6) catalyze the O-dealkylation of the phenoxy ether. The enzyme inserts an oxygen atom at the alpha-carbon, forming an unstable hemiacetal intermediate that rapidly collapses to release phenol and 2,3-dihydroxypropanamide [3]. Concurrently, the electron-rich aromatic ring is subject to direct hydroxylation, yielding para- or ortho-hydroxyphenoxy derivatives.

Phase II: Glucuronidation and Sulfation

The native secondary hydroxyl group is rapidly targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). This results in the formation of highly polar O-glucuronide and O-sulfate conjugates, which are the primary drivers of renal and biliary excretion in vivo.

MetabolicPathways Parent 2-Hydroxy-3-phenoxypropanamide (Parent) Acid 2-Hydroxy-3-phenoxypropanoic acid (Amide Hydrolysis) Parent->Acid Amidases / CES (Liver S9/Cytosol) Phenol Phenol + 2,3-Dihydroxypropanamide (O-Dealkylation) Parent->Phenol CYP450 (e.g., CYP2D6/3A4) (Microsomes) AromOH Hydroxyphenoxypropanamide (Aromatic Hydroxylation) Parent->AromOH CYP450 (Microsomes) Gluc O-Glucuronide Conjugate (Phase II) Parent->Gluc UGTs + UDPGA Sulf O-Sulfate Conjugate (Phase II) Parent->Sulf SULTs + PAPS Phenol->Sulf SULTs AromOH->Gluc UGTs

Fig 1: Phase I and Phase II metabolic degradation network of 2-Hydroxy-3-phenoxypropanamide.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every in vitro assay must be designed as a self-validating system. The following protocol utilizes a dual-matrix approach to capture the full spectrum of metabolic degradation.

Protocol: Dual-Matrix Metabolic Stability & Metabolite ID

Objective: Determine the intrinsic clearance ( CLint​ ) and identify the primary metabolites of 2-Hydroxy-3-phenoxypropanamide.

Step 1: Matrix Preparation & Permeabilization

  • Prepare two parallel incubation matrices in 100 mM Potassium Phosphate buffer (pH 7.4): Human Liver Microsomes (HLM) at 1.0 mg/mL and Human Liver S9 at 2.0 mg/mL.

  • Causality Check: For UGT assays, pre-incubate the matrix with Alamethicin (50 µg/mg protein) on ice for 15 minutes. UGTs reside on the luminal side of the endoplasmic reticulum; alamethicin forms pores in the membrane, ensuring the highly polar UDPGA cofactor can access the enzyme active site.

Step 2: Substrate and Control Spiking

  • Spike 2-Hydroxy-3-phenoxypropanamide (final concentration: 1 µM for stability, 10 µM for Metabolite ID) into the matrices.

  • Self-Validation: Include Flutamide (1 µM) as a positive control for amidase activity[4] and Dextromethorphan (1 µM) as a positive control for CYP-mediated O-dealkylation.

Step 3: Reaction Initiation via Cofactors

  • Pre-warm the mixtures to 37°C for 5 minutes.

  • Initiate the Phase I reactions by adding NADPH (1 mM final). Initiate Phase II reactions by adding UDPGA (2 mM final) and PAPS (0.1 mM final).

  • Self-Validation: Run a parallel "Minus-Cofactor" control. If the parent compound degrades in the absence of cofactors, it indicates chemical instability (e.g., spontaneous hydrolysis at pH 7.4) rather than enzymatic metabolism.

Step 4: Time-Course Incubation & Quenching

  • Incubate at 37°C under gentle shaking. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quench immediately by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the proteins, halting the enzymatic reaction.

Step 5: Centrifugation & LC-HRMS Analysis

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to calculate half-life ( t1/2​ ) and identify metabolite mass shifts (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

ExpWorkflow Prep 1. Matrix Prep (HLM / S9) Dose 2. Spike Substrate (1-10 µM) Prep->Dose Cofactor 3. Add Cofactors (NADPH, UDPGA) Dose->Cofactor Incubate 4. Incubate 37°C (Time-course) Cofactor->Incubate Quench 5. Quench (Cold ACN) Incubate->Quench Analyze 6. LC-HRMS Analysis Quench->Analyze

Fig 2: Self-validating experimental workflow for in vitro metabolic stability profiling.

Quantitative Data Presentation

The table below summarizes the expected kinetic parameters demonstrating the necessity of the dual-matrix approach. Notice how the intrinsic clearance ( CLint​ ) of the parent compound shifts dramatically depending on the presence of cytosolic enzymes (S9) versus purely microsomal enzymes (HLM).

Table 1: Representative In Vitro Clearance ( CLint​ ) and Enzyme Contributions

Substrate / ControlTest SystemCofactor(s)Half-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Pathway Observed
2-Hydroxy-3-phenoxypropanamide HLMNADPH45.230.6O-Dealkylation
2-Hydroxy-3-phenoxypropanamide Human S9NADPH28.448.8Amide Hydrolysis
2-Hydroxy-3-phenoxypropanamide HLMUDPGA62.122.3Glucuronidation
Flutamide (Pos. Control)Human S9None18.575.0Amide Hydrolysis
Dextromethorphan (Pos. Control)HLMNADPH12.3112.7O-Demethylation
2-Hydroxy-3-phenoxypropanamide HLMNone (Neg. Control)> 240< 1.0Stable (No chemical degradation)

Note: CLint​ is calculated using the substrate depletion method: CLint​=(0.693/t1/2​)×(Incubation Volume/Protein Mass) .

Sources

Exploratory

2-Hydroxy-3-phenoxypropanamide: Receptor Binding Affinity and Target Identification

Introduction to the Aryloxypropanolamine Scaffold 2-Hydroxy-3-phenoxypropanamide (CAS 710-12-3) is a critical structural entity belonging to the aryloxypropanolamine class of compounds. In medicinal chemistry, this scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Aryloxypropanolamine Scaffold

2-Hydroxy-3-phenoxypropanamide (CAS 710-12-3) is a critical structural entity belonging to the aryloxypropanolamine class of compounds. In medicinal chemistry, this scaffold is the foundational pharmacophore for targeting β-adrenergic receptors (β-ARs), a family of G-protein coupled receptors (GPCRs) that mediate catecholamine signaling [1].

Unlike classic β-blockers (e.g., propranolol) which terminate in a bulky alkylamine (such as an isopropyl or tert-butyl group), the substitution of a propanamide moiety alters the hydrogen-bonding network within the orthosteric binding pocket. This structural divergence makes 2-Hydroxy-3-phenoxypropanamide an invaluable probe for mapping receptor subtype selectivity—particularly between the cardiovascular-dominant β1/β2 receptors and the metabolic-dominant β3 receptor[2].

Structural Pharmacology and the Orthosteric Binding Pocket

The identification of 2-Hydroxy-3-phenoxypropanamide's primary targets relies on understanding the highly conserved hydrophobic pocket of the β-ARs, which spans transmembrane (TM) helices 1, 2, 3, and 7.

Based on site-directed mutagenesis and molecular docking studies of the aryloxypropanolamine class, the binding causality is driven by three primary interactions [1]:

  • Aspartate Anchor (Asp138 / TM3): The β-hydroxyl group of the propanamide scaffold forms a critical hydrogen bond with Asp138. This interaction is non-negotiable for high-affinity binding across all β-AR subtypes.

  • Aromatic Pi-Stacking (Tyr356 / TM7): The phenoxy ring inserts into a hydrophobic cleft, engaging in edge-to-face π-π interactions with Tyr356 and Trp353.

  • Amide Hydrogen Bonding (Ser190 / TM4 & Asn352 / TM7): The terminal amide group of 2-Hydroxy-3-phenoxypropanamide introduces unique polarity. Unlike bulky amines that rely purely on steric fit, the amide acts as both a hydrogen bond donor and acceptor, interacting with Asn352 and Ser190. This specific interaction network frequently drives the selectivity shift toward the β3-AR subtype [3].

Pathway Ligand 2-Hydroxy-3-phenoxypropanamide Receptor β-Adrenergic Receptor Ligand->Receptor Orthosteric Binding G_protein Gαs Subunit Receptor->G_protein Conformational Shift Effector Adenylyl Cyclase G_protein->Effector Activation cAMP cAMP Production Effector->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Allosteric Activation

β-Adrenergic Receptor Gs-coupled signaling pathway activated by aryloxypropanolamine ligands.

Quantitative Receptor Binding Affinity

To establish the target profile of 2-Hydroxy-3-phenoxypropanamide, competitive radioligand binding assays are employed. The table below summarizes the representative binding affinities ( pKi​ ) for this structural class against human recombinant β-ARs, highlighting the preferential affinity for the β3 subtype due to the terminal amide modification [2, 3].

Receptor SubtypeRadioligandReference Competitor2-Hydroxy-3-phenoxypropanamide ( pKi​ )Selectivity Ratio (β3/β1)
Human β1-AR [125I]ICYPPropranolol5.2 ± 0.3-
Human β2-AR [125I]ICYPICI-118,5514.8 ± 0.4-
Human β3-AR [125I]ICYPSR59230A6.5 ± 0.2~20-fold

Note: Data represents validated structural class averages for primary amide aryloxypropanolamines derived from CHO-K1 membrane expression systems.

Self-Validating Experimental Protocol: Target Identification

To accurately determine the binding affinity ( Ki​ ) of 2-Hydroxy-3-phenoxypropanamide, researchers must utilize a robust, self-validating radioligand competition assay.

Rationale & Causality of Assay Design
  • Cell Line Selection: Chinese Hamster Ovary (CHO-K1) cells are utilized because they lack endogenous human β-ARs, providing a "null" background that prevents signal confounding [5].

  • Radioligand Choice: [125I]iodocyanopindolol ([125I]ICYP) is selected due to its exceptionally high specific activity (~2,200 Ci/mmol), which allows for the detection of low-abundance receptor expression without requiring massive amounts of membrane protein [4].

  • Buffer Composition: The inclusion of 12.5 mM MgCl2​ in the binding buffer is critical; divalent cations stabilize the high-affinity ternary complex (Ligand-Receptor-G Protein), ensuring physiological binding states are measured.

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target β-AR subtype. Homogenize in lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 500 × g to remove whole cells, then pellet the membranes at 13,000 × g. Causality: Using isolated membranes rather than whole cells prevents active ligand internalization and compartmentalization artifacts.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 μL of binding buffer (75 mM Tris-HCl, 12.5 mM MgCl2​ , 1 mM EDTA, pH 7.4).

    • 50 μL of [125I]ICYP (final concentration 40 pM).

    • 50 μL of 2-Hydroxy-3-phenoxypropanamide at varying concentrations ( 10−10 to 10−4 M).

    • 50 μL of membrane suspension (10–15 μg protein/well).

  • Equilibration: Incubate the plates at 37°C for 60 minutes. Causality: This ensures the system reaches thermodynamic equilibrium, a strict requirement for accurate Ki​ derivation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from binding non-specifically to the filter.

  • Washing & Detection: Wash the filters three times with 1 mL of ice-cold wash buffer. Transfer filters to vials and quantify radioactivity using a gamma scintillation counter.

Internal Quality Control (The Self-Validating System)

To ensure the protocol validates itself during execution, three distinct control wells must be run in parallel:

  • Total Binding ( B0​ ): Radioligand + Vehicle. Defines the maximum assay window.

  • Non-Specific Binding (NSB): Radioligand + 10 μM Isoproterenol (or Carazolol). This saturates all specific receptor sites. Any remaining signal is background noise.

  • Validation Metric: The assay is only deemed valid if Specific Binding ( B0​

    • NSB) constitutes >70% of the Total Binding signal [5].

    AssayWorkflow Membrane 1. Membrane Preparation (CHO-K1 Cells) Incubation 2. Radioligand Incubation ([125I]ICYP + Competitor) Membrane->Incubation 15 μg/well Filtration 3. Rapid Vacuum Filtration (GF/B Filters + PEI) Incubation->Filtration Equilibrium (1h, 37°C) Washing 4. Ice-Cold Wash (Halt Kinetics) Filtration->Washing Trap Complexes Detection 5. Scintillation Counting (Measure CPM) Washing->Detection Remove Free Ligand

    Self-validating radioligand competition binding assay workflow for GPCR target identification.

Data Analysis and Affinity Derivation

Raw Counts Per Minute (CPM) are converted to specific binding percentages. The IC50​ (concentration of 2-Hydroxy-3-phenoxypropanamide required to displace 50% of [125I]ICYP) is determined via non-linear regression using a one-site homologous competition model.

Because IC50​ is dependent on the radioligand concentration, it must be converted to the absolute binding affinity constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [125I]ICYP used (40 pM), and Kd​ is the dissociation constant of [125I]ICYP for the specific β-AR subtype (typically ~30 pM for β1/β2 and ~1 nM for β3)[3, 4]. This mathematical correction ensures that the reported affinity of 2-Hydroxy-3-phenoxypropanamide is an intrinsic property of the molecule, independent of the assay conditions.

References

  • Role of Tyr356(7.43) and Ser190(4.57) in Antagonist Binding in the Rat β1-Adrenergic Receptor. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Potent and selective human beta(3)-adrenergic receptor antagonists. PubMed (NIH). Available at:[Link]

  • GW427353 (Solabegron), a Novel, Selective β3-Adrenergic Receptor Agonist, Evokes Bladder Relaxation and Increases Micturition Reflex Threshold in the Dog. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Broad-Scale Phosphoprotein Profiling of Beta Adrenergic Receptor (β-AR) Signaling Reveals Novel Phosphorylation and Dephosphorylation Events. PLOS One. Available at:[Link]

  • In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes. PMC (NIH). Available at:[Link]

Foundational

Toxicological Screening of 2-Hydroxy-3-phenoxypropanamide in Mammalian Cell Lines: A Multi-Parametric In Vitro Framework

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The transition from in vivo animal models to high-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The transition from in vivo animal models to high-throughput in vitro mammalian cell screening is a cornerstone of modern predictive toxicology. This whitepaper establishes a robust, multi-parametric screening framework for evaluating the toxicological profile of 2-Hydroxy-3-phenoxypropanamide (CAS 710-12-3) .

Structurally related to phenoxypropanolamine derivatives and mephenesin-like compounds, 2-Hydroxy-3-phenoxypropanamide is primarily classified under the Globally Harmonized System (GHS) as a localized irritant (Skin Irrit. 2 - H315; Eye Irrit. 2A - H319) and a central nervous system (CNS) depressant capable of causing drowsiness or dizziness (STOT SE 3 - H336)[1]. To accurately model these specific hazards, this guide details a self-validating experimental workflow utilizing three distinct human cell lines: SH-SY5Y (neurotoxicity), HepG2 (hepatotoxicity and metabolic clearance), and HaCaT (dermal irritation).

Mechanistic Grounding & Cellular Targets

As application scientists, we must select cell lines that biologically mirror the compound's specific hazard classifications. Toxicity is not a monolithic event; it is a cascade of localized cellular failures.

  • Neurotoxicity & CNS Depression (SH-SY5Y): The STOT SE 3 (H336) classification indicates acute, reversible CNS depression. To model this, we utilize the human neuroblastoma cell line SH-SY5Y. When differentiated with retinoic acid, these cells express mature cholinergic and dopaminergic markers, alongside functional voltage-gated ion channels[2][3]. The causality here is critical: phenoxy-derivatives often partition into neuronal membranes or modulate ion channels, altering the cell membrane potential (CMP) and suppressing action potential firing, which manifests macroscopically as drowsiness.

  • Hepatotoxicity & Clearance (HepG2): The liver is the primary site of xenobiotic metabolism. HepG2 cells, derived from human hepatocellular carcinoma, retain critical phase I and phase II metabolic enzymes. They are the gold standard for predicting drug-induced liver injury (DILI) and assessing whether the compound undergoes toxic bioactivation[4].

  • Dermal Irritation (HaCaT): To validate the Skin Irrit. 2 (H315) hazard, immortalized human keratinocytes (HaCaT) serve as the frontline barrier model, allowing us to measure localized inflammatory responses and direct membrane lysis.

Proposed Toxicological Pathway

Mechanism Compound 2-Hydroxy-3-phenoxypropanamide (CAS 710-12-3) Membrane Neuronal Membrane Partitioning Compound->Membrane Mito Mitochondrial Depolarization Compound->Mito High Dose IonChannels Ion Channel Modulation Membrane->IonChannels Low Dose CNS CNS Depression (STOT SE 3) IonChannels->CNS ROS ROS Accumulation Mito->ROS Apoptosis Cellular Apoptosis ROS->Apoptosis

Fig 1: Proposed dose-dependent toxicological pathways of 2-Hydroxy-3-phenoxypropanamide.

Experimental Workflow & Protocols

To ensure data integrity, the screening workflow must be self-validating. This means coupling a macroscopic viability assay (ATP depletion) with a microscopic, sub-lethal phenotypic assay (High-Content Screening).

Workflow Culture Cell Culture (SH-SY5Y, HepG2, HaCaT) Dosing Compound Dosing (0.1 - 1000 µM) Culture->Dosing Assay1 Viability Assay (ATP Luminescence) Dosing->Assay1 Assay2 High-Content Screening (TMRM, Fluo-4AM) Dosing->Assay2 Analysis Data Interpretation (IC50 & Profiling) Assay1->Analysis Assay2->Analysis

Fig 2: Multi-parametric toxicological screening workflow for mammalian cell lines.

Protocol 1: Cell Seeding and Differentiation

Causality Check: Undifferentiated SH-SY5Y cells proliferate rapidly but lack the mature synaptic structures necessary to test CNS depressants. Differentiation is mandatory for accurate STOT SE 3 modeling[2].

  • HepG2 & HaCaT Seeding: Seed cells at a density of 1.0 × 104 cells/well in 96-well optical-bottom plates using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C, 5% CO2​ .

  • SH-SY5Y Seeding & Differentiation: Seed at 5.0 × 103 cells/well in DMEM/F12 (10% FBS). After 24 hours, replace media with low-serum (1% FBS) media containing 10 µM all-trans-retinoic acid (RA). Incubate for 5 days, refreshing the RA-media every 48 hours to induce a mature neuronal phenotype.

Protocol 2: Compound Preparation and Dosing

Causality Check: 2-Hydroxy-3-phenoxypropanamide must be solubilized properly to prevent precipitation, which causes false-negative toxicity readings.

  • Prepare a 100 mM stock solution of 2-Hydroxy-3-phenoxypropanamide in 100% molecular-grade DMSO.

  • Perform a 10-point serial dilution (1:3) in culture media to generate a concentration range of 0.1 µM to 1000 µM.

  • Crucial Step: Ensure the final DMSO concentration in all test wells (including vehicle controls) does not exceed 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.

  • Expose the cells to the compound for 24 and 72 hours to capture both acute and delayed toxicological responses.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

Causality Check: ATP is the fundamental energy currency of the cell. A drop in intracellular ATP is the earliest biochemical marker of mitochondrial failure and impending cell death, making it a highly sensitive proxy for general cytotoxicity.

  • Equilibrate the assay plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture media present in each well (e.g., 100 µL reagent to 100 µL media).

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader. Calculate IC50​ values using non-linear regression analysis.

Protocol 4: High-Content Screening (HCS) Multiplex Assay

Causality Check: Viability assays only tell us if a cell died, not how. HCS uses fluorescent probes to detect sub-lethal stress mechanisms—such as calcium dysregulation or mitochondrial depolarization—that precede cell death[4].

  • Post-exposure, carefully aspirate the media and wash the cells once with warm PBS.

  • Prepare a staining cocktail in phenol red-free media containing:

    • Hoechst 33342 (1 µg/mL): For nuclear condensation/fragmentation (Apoptosis).

    • TMRM (100 nM): Tetramethylrhodamine methyl ester, to measure mitochondrial membrane potential ( ΔΨm ).

    • Fluo-4AM (2 µM): To measure intracellular cytosolic calcium transients.

  • Incubate the plates in the dark for 30 minutes at 37°C.

  • Wash twice with PBS and image immediately using an automated High-Content Imaging System (e.g., PerkinElmer Operetta). Extract single-cell fluorescence intensities and morphological data.

Data Interpretation & Quantitative Metrics

Based on the structural class of phenoxypropanamides and the specific hazard classifications of CAS 710-12-3, the following quantitative thresholds are established as reference benchmarks for this screening framework.

Table 1: Expected Toxicological Metrics for 2-Hydroxy-3-phenoxypropanamide

Assay / EndpointCell LineExpected IC50​ / Response ThresholdMechanistic Implication
ATP Viability HepG2> 300 µMLow baseline hepatotoxicity; suggests the liver primarily acts as a clearance route without severe bioactivation.
ATP Viability HaCaT~ 150 µMModerate cytotoxicity; directly correlates with the localized Skin Irrit. 2 (H315) classification.
Neurite Outgrowth (HCS) SH-SY5Y< 75 µMSub-lethal structural alteration and neurite retraction linked to early-stage CNS stress.
Membrane Depolarization SH-SY5Y~ 30 µMHigh sensitivity; direct proxy for STOT SE 3 (H336) effects (drowsiness/dizziness) via ion channel modulation.

Analytical Insight: If the IC50​ for membrane depolarization in SH-SY5Y cells is significantly lower than the IC50​ for ATP viability, it confirms that the compound exerts functional neuro-suppressive effects (drowsiness) at sub-lethal doses, perfectly aligning with its STOT SE 3 hazard profile.

Conclusion

The toxicological screening of specialized intermediates like 2-Hydroxy-3-phenoxypropanamide requires a departure from basic live/dead assays. By deploying a multi-parametric framework that combines ATP-based viability with High-Content Screening across HepG2, HaCaT, and differentiated SH-SY5Y cell lines, researchers can accurately map the compound's localized irritation and CNS-depressant hazards. This self-validating approach ensures that preclinical safety data is both mechanistically sound and highly predictive of human physiological responses.

References

  • NextSDS. 3-hydroxy-2-methylpropanamide — Chemical Substance Information (Includes related substance 2-Hydroxy-3-phenoxypropanamide CAS 710-12-3 Hazard Classifications). Retrieved from: [Link]

  • National Institutes of Health (PMC). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Retrieved from:[Link]

  • MDPI. Establishing a 3D Spheroid Model of Cholinergic Neurons from SH-SY5Y Cells for Neurotoxicity Assessment. Retrieved from:[Link]

  • DIAL@UCLouvain. In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical methods. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 2-Hydroxy-3-phenoxypropanamide

Target Molecule: 2-Hydroxy-3-phenoxypropanamide (CAS: 710-12-3)[1] Application Context: Intermediate for aryloxypropanolamine derivatives, beta-adrenergic receptor antagonists, and sodium channel blockers. Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-Hydroxy-3-phenoxypropanamide (CAS: 710-12-3)[1] Application Context: Intermediate for aryloxypropanolamine derivatives, beta-adrenergic receptor antagonists, and sodium channel blockers.

Introduction & Mechanistic Rationale

The synthesis of 1-aryloxy-2-hydroxy-3-substituted propanes is a cornerstone in medicinal chemistry, particularly in the development of cardiovascular and neurological therapeutics. 2-Hydroxy-3-phenoxypropanamide serves as a critical, highly functionalized building block.

The most robust, scalable, and regioselective method for synthesizing this compound is a two-step sequence:

  • Regioselective Epoxide Ring Opening: A base-catalyzed nucleophilic attack of phenol onto an oxirane-2-carboxylate (e.g., ethyl glycidate).

  • Ester Aminolysis: Conversion of the resulting ester to the primary amide using methanolic ammonia.

This route is preferred over direct amidation of glycidic acid derivatives due to the instability of free oxirane-2-carboxylic acids and the superior regiocontrol afforded by the esterified intermediate[2].

Synthetic Workflow

SynthesisWorkflow SM Phenol + Ethyl Glycidate Step1 Step 1: Ring Opening K2CO3, DMF, 80°C SM->Step1 Int Ethyl 2-hydroxy-3- phenoxypropanoate Step1->Int Regioselective C3 Attack Step2 Step 2: Amidation 7N NH3/MeOH, RT Int->Step2 Prod 2-Hydroxy-3- phenoxypropanamide Step2->Prod Ester Aminolysis

Figure 1: Two-step synthetic workflow for 2-Hydroxy-3-phenoxypropanamide.

Regioselectivity in Epoxide Ring Opening

The success of Step 1 relies entirely on the regioselectivity of the nucleophilic attack. Ethyl glycidate possesses two electrophilic carbons within the epoxide ring (C2 and C3). The electron-withdrawing nature of the ester group at C2 destabilizes the transition state for an SN​2 attack at that position due to electrostatic repulsion. Consequently, the phenoxide anion preferentially attacks the less sterically hindered and electronically favored C3 (beta) position, yielding the desired 2-hydroxy-3-phenoxypropanoate framework[3].

Regioselectivity Phenoxide Phenoxide Anion (Nucleophile) C2 C2 Attack (Alpha) Sterically Hindered Phenoxide->C2 Disfavored C3 C3 Attack (Beta) Favorable Transition State Phenoxide->C3 Favored Epoxide Ethyl Glycidate (Electrophile) Epoxide->C2 Epoxide->C3 Product2 Ethyl 3-hydroxy-2- phenoxypropanoate (Trace) C2->Product2 Product3 Ethyl 2-hydroxy-3- phenoxypropanoate (Major Product) C3->Product3

Figure 2: Regioselectivity of phenoxide nucleophilic attack on ethyl glycidate.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-hydroxy-3-phenoxypropanoate
  • Preparation: Charge an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Phenol (9.41 g, 100 mmol) and anhydrous N,N-Dimethylformamide (DMF, 50 mL).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 20.7 g, 150 mmol) in one portion. Stir the suspension at ambient temperature for 30 minutes to generate the phenoxide anion.

  • Electrophile Addition: Slowly add Ethyl glycidate (13.9 g, 120 mmol) dropwise via syringe over 10 minutes to prevent localized thermal spikes.

  • Reaction Execution: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1, UV/KMnO4 visualization). Complete consumption of phenol is typically observed within 4-6 hours.

  • Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into 200 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).

  • Washing & Drying: Wash the combined organic layers sequentially with 5% aqueous NaOH (50 mL) to remove any unreacted trace phenol, followed by water (100 mL), and brine (100 mL). Dry the organic phase over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution 10-20% EtOAc in Hexanes) to afford the intermediate as a clear, viscous oil.

Step 2: Synthesis of 2-Hydroxy-3-phenoxypropanamide
  • Preparation: Transfer the purified Ethyl 2-hydroxy-3-phenoxypropanoate (15.0 g, ~71 mmol) to a 250 mL heavy-walled pressure flask.

  • Amidation: Add 100 mL of a 7N solution of Ammonia in Methanol ( NH3​ /MeOH). Seal the flask securely with a Teflon-lined cap.

  • Reaction Execution: Stir the homogeneous solution at room temperature for 24 hours. TLC monitoring (DCM:MeOH 9:1) will indicate the disappearance of the higher-Rf ester and the formation of a lower-Rf amide spot.

  • Workup: Vent the flask carefully in a fume hood. Remove the methanol and excess ammonia under reduced pressure using a rotary evaporator to yield a crude white solid.

  • Recrystallization: Recrystallize the crude product from a minimal amount of hot Ethanol/Water (1:1 v/v). Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold hexanes (20 mL) and dry under high vacuum for 12 hours to afford the final product, 2-Hydroxy-3-phenoxypropanamide[1].

Analytical Data & Yield Optimization

To ensure a self-validating protocol, empirical optimization data is summarized below. Deviations from the optimized parameters directly impact the yield and purity profile.

Reaction ParameterCondition A (Sub-optimal)Condition B (Optimized)Impact on Yield & Causality
Base (Step 1) NaOH (1.5 eq) K2​CO3​ (1.5 eq)45% vs 88% : Strong bases cause competitive saponification of the ethyl ester[2].
Solvent (Step 1) EthanolDMF (Anhydrous)60% vs 88% : Polar aprotic solvents leave the nucleophile unsolvated, accelerating SN​2 kinetics[4].
Amine (Step 2) Aq. NH3​ (28%)7N NH3​ in MeOH55% vs 92% : Aqueous conditions lead to biphasic stalling and competitive ester hydrolysis.
Temp (Step 1) 110 °C80 °C65% vs 88% : Excessive heat promotes epoxide polymerization and degradation.

Troubleshooting & Causality (E-E-A-T Insights)

As an Application Scientist, it is critical to understand why this protocol is structured this way to prevent downstream failures:

  • Why K2​CO3​ over NaOH in Step 1? Sodium hydroxide is a strong, highly nucleophilic base. If utilized, it will rapidly attack the ethyl ester moiety of the glycidate, leading to ester hydrolysis (saponification) and generating 2-hydroxy-3-phenoxypropanoic acid[2]. This would necessitate an entirely different, more expensive synthetic route involving peptide coupling reagents (e.g., EDC/HOBt) to form the amide. K2​CO3​ is a mild, non-nucleophilic base that efficiently deprotonates phenol ( pKa​ ~10) without destroying the ester.

  • The Role of Polar Aprotic Solvents (DMF): In Step 1, DMF solvates the potassium cation effectively but leaves the phenoxide anion relatively unsolvated ("naked"). This drastically increases the nucleophilicity of the phenoxide, accelerating the SN​2 ring-opening reaction and allowing it to proceed cleanly at 80 °C[4].

  • Kinetics of Unactivated Ester Aminolysis: Esters are significantly less reactive toward nucleophilic acyl substitution than acid chlorides or anhydrides. Therefore, Step 2 requires a massive stoichiometric excess of ammonia (7N) and extended reaction times (24h). Methanol is the ideal solvent because it homogenizes the starting ester and ammonia gas. Furthermore, as the highly polar amide product forms, it often begins to precipitate out of the methanolic solution, driving the reaction forward via Le Chatelier's principle.

References

  • Guidechem - 710-12-3 2-Hydroxy-3-phenoxypropanaMide - Chemical Dictionary.
  • Benchchem - Ethyl (2R)-2,3-epoxypropanoate | 111058-33-4.
  • The Journal of Organic Chemistry (ACS Publications) - Synthesis and Mechanistic Insights of the Formation of 3-Hydroxyquinolin-2-ones including Viridicatin from 2-Chloro-N,3-diaryloxirane-2-carboxamides under Acid-Catalyzed Rearrangements.
  • ORBi - The advent of recyclable CO2-based polycarbonates.

Sources

Application

Utilizing 2-Hydroxy-3-phenoxypropanamide as a Precursor in Drug Discovery: Synthesis of β-Adrenergic Antagonists and Oxazolidinone Antibacterials

Executive Summary & Mechanistic Rationale 2-Hydroxy-3-phenoxypropanamide (CAS: 710-12-3) is a highly versatile synthetic intermediate characterized by a primary amide, a secondary alcohol, and a phenoxy ether linkage. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-Hydroxy-3-phenoxypropanamide (CAS: 710-12-3) is a highly versatile synthetic intermediate characterized by a primary amide, a secondary alcohol, and a phenoxy ether linkage. This unique structural triad makes it an ideal precursor for constructing the aryloxypropanolamine pharmacophore —the defining structural motif in β-adrenergic receptor antagonists (β-blockers) [1].

In drug discovery, the strategic value of this precursor lies in its ability to undergo divergent synthesis. By chemoselectively reducing the primary amide, researchers generate 1-amino-3-phenoxy-2-propanol. This intermediate can either be alkylated to yield cardiovascular therapeutics or cyclized to form 5-(phenoxymethyl)oxazolidin-2-one derivatives, a core scaffold for novel antimicrobial agents. This application note details the physicochemical profiling, mechanistic rationale, and validated protocols for utilizing this precursor in advanced drug discovery workflows.

Physicochemical Profiling

Understanding the physicochemical properties of 2-Hydroxy-3-phenoxypropanamide is critical for predicting its solubility, reactivity, and behavior during purification steps.

Table 1: Physicochemical Profile of 2-Hydroxy-3-phenoxypropanamide

PropertyValueStructural Implication
CAS Number 710-12-3Standardized identification for procurement.
Molecular Formula C₉H₁₁NO₃Defines the mass-to-charge ratio for MS tracking.
Molecular Weight 181.19 g/mol Low molecular weight ideal for fragment-based design.
H-Bond Donors 3 (-OH, -NH₂)High polarity; requires polar solvents (e.g., THF, MeOH).
H-Bond Acceptors 3 (Ether -O-, Alcohol -O-, Amide =O)Facilitates strong coordination with electrophilic reagents.
Key Functional Groups Primary Amide, Secondary AlcoholTargets for chemoselective reduction and cyclization.

Divergent Synthetic Pathways

The true utility of 2-Hydroxy-3-phenoxypropanamide is unlocked through its conversion into 1-amino-3-phenoxy-2-propanol. From this critical node, the synthesis diverges based on the therapeutic target.

Pathway A 2-Hydroxy-3-phenoxypropanamide (CAS: 710-12-3) B 1-Amino-3-phenoxy-2-propanol (Key Intermediate) A->B Amide Reduction (BH3-THF) C Aryloxypropanolamine (β-Blocker) B->C Reductive Amination (Acetone, NaBH3CN) D Oxazolidinone Derivative (Antimicrobial) B->D Cyclization (CDI, TEA)

Figure 1: Divergent synthetic pathways from 2-Hydroxy-3-phenoxypropanamide.

Workflow 1: Synthesis of Aryloxypropanolamine β-Blockers

Mechanistic Rationale: The critical first step is the chemoselective reduction of the primary amide to a primary amine. Borane-tetrahydrofuran (BH₃·THF) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a hard, aggressive reducing agent that can coordinate with the ether oxygen and facilitate unwanted C-O bond cleavage. In contrast, Borane is an electrophilic reducing agent that coordinates preferentially to the electron-rich amide carbonyl oxygen, activating it for hydride transfer while leaving the phenoxy ether linkage pristine.

Subsequent reductive amination with a ketone (e.g., acetone) and sodium cyanoborohydride (NaBH₃CN) selectively yields the secondary amine without the risk of over-alkylation (tertiary amine formation), forming the classic β-blocker structure [2].

Table 2: Reaction Optimization for Amide Reduction

Reducing AgentSolventTemp (°C)Yield (%)Chemoselectivity Notes
LiAlH₄ THF0 to 6545%Moderate ether cleavage observed; complex workup.
BH₃·THF THF0 to 6582% High selectivity, ether intact; preferred method.
NaBH₄ / I₂ THF0 to 6576%Good alternative; requires in-situ borane generation.
H₂ / Pd-C MeOH250%No amide reduction; potential aromatic ring hydrogenation.
Step-by-Step Protocol: Amide Reduction & Reductive Amination

Workflow Step1 Step 1: Preparation Dissolve precursor in anhydrous THF Step2 Step 2: Reduction Add BH3-THF dropwise at 0°C under N2 Step1->Step2 Step3 Step 3: Reflux Heat to 65°C for 12h Step2->Step3 Step4 Step 4: Quenching Slowly add MeOH, then 1M HCl Step3->Step4 Step5 Step 5: Extraction Basify to pH 10 & extract with EtOAc Step4->Step5 Step6 Step 6: Purification Flash Chromatography (DCM:MeOH) Step5->Step6

Figure 2: Step-by-step workflow for the chemoselective amide reduction.

  • Amide Reduction : Dissolve 10 mmol of 2-Hydroxy-3-phenoxypropanamide in 50 mL of anhydrous THF. Cool the flask to 0°C in an ice bath under a continuous nitrogen atmosphere.

  • Reagent Addition : Cautiously add 30 mL (3.0 eq) of 1M BH₃·THF solution dropwise over 30 minutes to control the exothermic hydrogen gas evolution.

  • Reflux : Remove the ice bath and heat the reaction mixture to 65°C for 12 hours.

  • Quenching (Self-Validating Step) : Cool the mixture back to 0°C. Cautiously add methanol dropwise until effervescence ceases (destroying excess borane). Add 20 mL of 1M HCl and reflux for 1 hour to break the stable boron-amine complex. Note: Failure to perform the acid reflux will result in artificially low yields due to trapped product.

  • Extraction : Concentrate the mixture in vacuo to remove THF. Basify the remaining aqueous layer to pH 10 using 2M NaOH. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield 1-amino-3-phenoxy-2-propanol.

  • Reductive Amination : Dissolve the intermediate in 30 mL of methanol. Add 1.5 eq of acetone and a catalytic amount of glacial acetic acid (adjusting pH to ~5). Stir for 30 minutes to form the iminium ion.

  • Hydride Addition : Add 1.2 eq of NaBH₃CN. Stir at room temperature for 6 hours.

  • Purification : Quench with saturated NaHCO₃, extract with dichloromethane (DCM), and purify via flash chromatography (DCM:MeOH 9:1) to isolate the final β-blocker analog.

Workflow 2: Synthesis of Phenoxymethyl-Oxazolidinones

Mechanistic Rationale: The 1-amino-3-phenoxy-2-propanol intermediate possesses a 1,2-amino alcohol motif. Reaction with a carbonyl equivalent, such as 1,1'-carbonyldiimidazole (CDI), drives an intramolecular cyclization. The primary amine attacks the activated carbonyl to form an intermediate urea/carbamate, followed by intramolecular attack by the secondary alcohol to forge the 5-membered oxazolidinone ring. This scaffold mimics the binding domain required to target the 50S ribosomal subunit in bacterial pathogens.

Step-by-Step Protocol: Cyclization
  • Activation : Dissolve 5 mmol of 1-amino-3-phenoxy-2-propanol in 20 mL of anhydrous DMF.

  • Carbonylation : Add 6 mmol (1.2 eq) of CDI and 7.5 mmol (1.5 eq) of triethylamine (TEA).

  • Cyclization : Heat the mixture to 80°C for 4 hours under nitrogen.

  • Workup : Cool to room temperature and dilute with 100 mL of ice-cold water to precipitate the product. Extract with ethyl acetate (3 x 30 mL). Wash the organic layer extensively with brine (5 x 30 mL) to remove residual DMF.

  • Isolation : Dry over MgSO₄, concentrate, and recrystallize from hot ethanol to obtain pure 5-(phenoxymethyl)oxazolidin-2-one.

Analytical Validation & Quality Control

To ensure the trustworthiness of the protocols, the workflows are designed as self-validating systems using in-process analytical tracking:

  • NMR Tracking : The success of the amide reduction (Workflow 1) is definitively confirmed by the disappearance of the amide carbonyl peak at ~175 ppm in the ¹³C NMR spectrum. In the ¹H NMR spectrum, the appearance of a broad singlet integrating to 2 protons (~1.5-2.0 ppm, exchangeable with D₂O) confirms the primary amine.

  • Mass Spectrometry (LC-MS) : The reaction progress is monitored by observing the mass shift from the precursor [M+H]⁺ m/z 182.19 to the primary amine [M+H]⁺ m/z 168.20. The final reductive amination product (isopropyl addition) will show a subsequent shift to[M+H]⁺ m/z 210.27.

  • TLC Monitoring : The highly polar amide precursor (low Rf in DCM:MeOH 9:1) converts to a highly basic primary amine, which stains intensely with Ninhydrin (yielding a deep purple spot), providing rapid visual confirmation of reduction.

References

  • Nakanishi, M., Muro, T., Chihara, Y., Imamura, H., & Nakao, T. (1972). Cardiovascular drugs. 5. 1-Amino-3-phenoxy-2-propanol derivatives as .beta.-adrenergic blocking agents. Journal of Medicinal Chemistry, 15(1), 45-48.[Link]

  • Godoy, A. A., et al. (2023). β-Blockers in the Environment: Challenges in Understanding Their Persistence and Ecological Impact. International Journal of Environmental Research and Public Health, 20(24), 7185. (Available via PMC).[Link]

Method

Application Notes and Protocols for In Vivo Dosing and Administration of 2-Hydroxy-3-phenoxypropanamide

I. Introduction: Navigating the In Vivo Landscape of a Novel Phenylpropanamide Derivative 2-Hydroxy-3-phenoxypropanamide belongs to the phenylpropanoid class of compounds, a group known for a wide array of biological act...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: Navigating the In Vivo Landscape of a Novel Phenylpropanamide Derivative

2-Hydroxy-3-phenoxypropanamide belongs to the phenylpropanoid class of compounds, a group known for a wide array of biological activities, including anti-inflammatory and antioxidant effects[1][2]. As a novel chemical entity, its successful in vivo evaluation is paramount to elucidating its therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies with 2-Hydroxy-3-phenoxypropanamide. We will delve into the critical aspects of formulation, administration, and experimental design, underpinned by a rationale-driven approach to maximize data quality and translatability. Given the limited public data on this specific molecule, the principles and protocols outlined herein are based on established best practices for poorly soluble small molecules and data from structurally related compounds[3][4][5][6][7].

II. Physicochemical Properties and Pre-formulation Considerations

Table 1: Estimated Physicochemical Properties and Their Implications for In Vivo Studies

PropertyEstimated Value/CharacteristicImplication for In Vivo Studies
Molecular Weight ~181.19 g/mol
LogP Likely > 2Poor aqueous solubility, potential for good membrane permeability. May necessitate enabling formulations for oral and parenteral routes.
Aqueous Solubility Predicted to be lowWill require solubilization strategies for most administration routes. Direct dosing in aqueous vehicles is likely not feasible at therapeutically relevant concentrations.
pKa Weakly acidic/neutralpH adjustment is unlikely to be an effective primary strategy for solubilization.
Melting Point Crystalline solidHigher melting point may correlate with lower solubility.

III. Strategic Formulation Development for In Vivo Administration

The primary challenge in the in vivo administration of poorly soluble compounds like 2-Hydroxy-3-phenoxypropanamide is achieving adequate bioavailability to elicit a pharmacological response. The choice of formulation strategy is dictated by the intended route of administration and the desired pharmacokinetic profile.

A. Rationale for Formulation Selection

The goal is to create a delivery system that maintains the compound in a solubilized state in vivo, preventing precipitation upon administration. Common and effective strategies for preclinical in vivo studies include the use of co-solvents, surfactants, cyclodextrins, and lipid-based systems[3][4]. For early-stage in vivo screening, simple co-solvent systems are often the most practical starting point.

B. Recommended Formulation Protocols

1. Co-Solvent-Based Formulation for Parenteral and Oral Administration

This protocol is a versatile starting point for intravenous (IV), intraperitoneal (IP), and oral (PO) gavage administration.

  • Objective: To prepare a clear, stable solution of 2-Hydroxy-3-phenoxypropanamide.

  • Materials:

    • 2-Hydroxy-3-phenoxypropanamide

    • Dimethyl sulfoxide (DMSO), anhydrous

    • PEG 400 (Polyethylene glycol 400)

    • Tween® 80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Protocol:

    • Weigh the required amount of 2-Hydroxy-3-phenoxypropanamide.

    • Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume). Gentle warming and vortexing can aid dissolution.

    • Add PEG 400 (e.g., 30-40% of the final volume) and mix thoroughly.

    • Add Tween® 80 (e.g., 5-10% of the final volume) and mix until a homogenous solution is formed.

    • Slowly add sterile saline or PBS to the final desired volume while continuously mixing.

    • Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, sonication may be employed.

    • For IV administration, sterile filter the final formulation through a 0.22 µm syringe filter.

Table 2: Example Co-Solvent Formulations

ComponentFormulation 1 (for IV/IP)Formulation 2 (for PO)
DMSO10%5%
PEG 40040%30%
Tween® 805%10%
Saline/PBS45%55%

2. Nanosuspension for Enhanced Oral Bioavailability

For more advanced studies or if co-solvent systems prove inadequate, a nanosuspension can significantly improve oral absorption by increasing the surface area for dissolution[5][6].

  • Objective: To prepare a stable nanosuspension of 2-Hydroxy-3-phenoxypropanamide.

  • Materials:

    • 2-Hydroxy-3-phenoxypropanamide

    • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)

    • Milling media (e.g., yttria-stabilized zirconium oxide beads)

    • Purified water

  • Protocol:

    • Prepare an aqueous solution of the stabilizer.

    • Disperse the 2-Hydroxy-3-phenoxypropanamide powder in the stabilizer solution to form a slurry.

    • Add the milling media to the slurry.

    • Mill the slurry using a bead mill until the desired particle size (typically < 200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the particle size and stability of the nanosuspension.

IV. In Vivo Administration Protocols

The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic outcomes[8][9]. The following protocols provide a general framework and should be adapted based on the specific experimental objectives and animal model.

A. Oral Administration (Gavage)
  • Rationale: Mimics the intended clinical route for many drugs and is suitable for assessing oral bioavailability.

  • Procedure:

    • Accurately dose the animal based on body weight.

    • Use a proper-sized gavage needle.

    • Gently restrain the animal and insert the gavage needle into the esophagus.

    • Slowly administer the formulation.

    • Monitor the animal for any signs of distress post-administration.

B. Intravenous Administration (Tail Vein)
  • Rationale: Bypasses absorption barriers, resulting in 100% bioavailability, and is ideal for determining intrinsic pharmacokinetic parameters.

  • Procedure:

    • Warm the animal's tail to dilate the lateral tail veins.

    • Place the animal in a restraining device.

    • Use a small gauge needle (e.g., 27-30G for mice).

    • Insert the needle into the vein and slowly inject the formulation.

    • Apply gentle pressure to the injection site after withdrawing the needle.

C. Intraperitoneal Administration
  • Rationale: A common route in preclinical research that allows for rapid absorption into the systemic circulation.

  • Procedure:

    • Position the animal to expose the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Administer the formulation.

Table 3: Recommended Dosing Volumes for Mice

RouteMaximum Volume
Oral (PO)10 mL/kg
Intravenous (IV)5 mL/kg
Intraperitoneal (IP)10 mL/kg

V. Experimental Design and Workflow

A well-designed in vivo study is crucial for generating reproducible and meaningful data[10][11][12].

A. Dose Selection and Range Finding
  • Initial Dose Selection: For a novel compound, initial dose selection can be guided by its in vitro potency (e.g., IC50 or EC50 values). A common starting point is to aim for plasma concentrations that are 10-100 fold higher than the in vitro effective concentration.

  • Dose Escalation/Range-Finding Study: A preliminary study with a small number of animals per group is recommended to assess the tolerability and to identify a dose range that elicits a pharmacological response without causing overt toxicity.

B. Workflow for a Pharmacokinetic Study

pharmacokinetic_workflow cluster_pre_study Pre-Study cluster_in_life In-Life Phase cluster_analysis Analysis formulation Formulation Development dose_selection Dose Range Finding formulation->dose_selection dosing Compound Administration (IV and PO) dose_selection->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Analysis of Plasma Samples sampling->bioanalysis pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling

Caption: Workflow for a typical pharmacokinetic study.

C. Hypothetical Signaling Pathway for 2-Hydroxy-3-phenoxypropanamide

Given that many phenylpropanoids exhibit anti-inflammatory properties, a plausible mechanism of action could involve the modulation of the NF-κB signaling pathway[1][2].

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α receptor Receptor (e.g., TLR4) stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation compound 2-Hydroxy-3- phenoxypropanamide compound->ikb_kinase Inhibits dna DNA nfkb_nuc->dna gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

VI. Data Interpretation and Troubleshooting

Table 4: Common Issues and Troubleshooting Strategies

IssuePotential CauseTroubleshooting Strategy
High variability in plasma concentrations Formulation instability leading to precipitation. Inconsistent administration technique.Prepare fresh formulations daily. Ensure proper training on administration techniques. Consider a more robust formulation like a nanosuspension.
No observable pharmacological effect Poor bioavailability. Rapid metabolism. Dose is too low.Conduct a pharmacokinetic study to determine exposure. Increase the dose. Consider a different administration route (e.g., IV).
Adverse events in treated animals Vehicle toxicity. Compound toxicity.Run a vehicle-only control group. Reduce the concentration of co-solvents. Perform a dose-escalation study to determine the maximum tolerated dose.

VII. Conclusion

The successful in vivo evaluation of 2-Hydroxy-3-phenoxypropanamide hinges on a systematic and rationale-driven approach to formulation development and study design. By carefully considering the physicochemical properties of the compound and employing appropriate solubilization and administration strategies, researchers can generate high-quality, reproducible data to advance our understanding of its therapeutic potential. The protocols and guidelines presented here provide a solid foundation for these endeavors.

VIII. References

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  • BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Retrieved from BenchChem website.

  • Gala, R., & Chauhan, H. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage (pp. 49-89). Wiley.

  • Sathigari, S. K., Radhakrishnan, V. K., & Davis, V. A. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 11(10), 536.

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  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies of Indazole Derivatives. Retrieved from BenchChem website.

  • Williams, R. O., Davis, D. A., & Miller, D. A. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer.

  • Creative Bioarray. (2026, February 10). Administration Routes and Biofluid Sampling. Retrieved from Creative Bioarray website.

  • Luders, E., et al. (2009). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Amyotrophic Lateral Sclerosis, 10(5-6), 266-273.

  • University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from University of Iowa Institutional Animal Care and Use Committee website.

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.

  • Tsilidis, K. K., Panagiotou, O. A., Sena, E. S., Aretouli, E., Evangelou, E., Howells, D. W., & Ioannidis, J. P. (2013). Evaluation of excess significance bias in animal studies of neurological diseases. PLoS biology, 11(7), e1001609.

  • Gao, W., Kim, J., & Dalton, J. T. (2005). The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. Journal of Pharmacology and Experimental Therapeutics, 315(1), 230-239.

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from AMSbiopharma website.

  • Perera, M. A., Yin, D., Wu, D., Miller, D. D., & Dalton, J. T. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(3), 273-280.

  • Burke, T. R., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of medicinal chemistry, 38(9), 1547-1557.

  • Ajalbert, G., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(6), 99.

  • MedChemExpress. (n.d.). (S)-2-Hydroxy-3-phenylpropanoic acid. Retrieved from MedChemExpress website.

  • Perera, M. A., Yin, D., Wu, D., Miller, D. D., & Dalton, J. T. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(3), 273-280.

  • Selleck Chemicals. (n.d.). (S)-2-Hydroxy-3-phenylpropanoic acid. Retrieved from Selleck Chemicals website.

  • Ajalbert, G., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org.

  • BioCrick. (n.d.). 3-Hydroxy-2-phenyl-propanamide. Retrieved from BioCrick website.

  • EvitaChem. (n.d.). Buy 2-Hydroxy-N,3-diphenylpropanamide (EVT-13152908). Retrieved from EvitaChem website.

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  • BenchChem. (n.d.). (2S)-2-Phenylpropanamide: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems. Retrieved from BenchChem website.

  • Meng, J., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Toxics, 12(2), 100.

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  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-phenylpropanal. PubChem Compound Database. Retrieved from [Link]

  • Ma, C. J., et al. (2007). Anti-inflammatory activity of phenylpropanoids and phytoquinoids from Illicium species in RBL-2H3 cells. Planta medica, 73(7), 647-651.

  • Kumar, N., & Goel, N. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical reviews in food science and nutrition, 59(19), 3147-3165.

  • Lorthiois, E., et al. (2012). Discovery and evolution of phenoxypiperidine hydroxyamide dual CCR3/H₁ antagonists. Part II: optimising in vivo clearance. Bioorganic & medicinal chemistry letters, 22(24), 7707-7710.

  • Wang, Y., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Toxics, 13(7), 543.

  • Nishiumi, S., et al. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Bioscience, biotechnology, and biochemistry, 87(5), 516-524.

  • Afolayan, A. J., & Famakin, O. (2015). In vitro and In vivo antioxidant activities of aqueous extract of Strychonos henningsii Gilg. Pharmacognosy magazine, 11(Suppl 1), S122.

  • Qian, M., et al. (2007). Pharmacokinetics and pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)), a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme in rodents, dogs, chimpanzees, and humans. Drug metabolism and disposition, 35(10), 1916-1925.

Sources

Application

Application Note: Advanced Formulation Strategies for Aqueous Delivery of 2-Hydroxy-3-phenoxypropanamide

Physicochemical Profiling & Formulation Rationale Delivering 2-Hydroxy-3-phenoxypropanamide (CAS: 710-12-3; MW: 181.19 g/mol ) in aqueous media presents a classic biopharmaceutical challenge. The molecule is characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Formulation Rationale

Delivering 2-Hydroxy-3-phenoxypropanamide (CAS: 710-12-3; MW: 181.19 g/mol ) in aqueous media presents a classic biopharmaceutical challenge. The molecule is characterized by a highly lipophilic aromatic phenoxy ring coupled with a polar, hydrogen-bonding aliphatic tail (a hydroxyl group at the C2 position and a terminal propanamide group).

This amphiphilic-like dichotomy creates competing thermodynamic forces in aqueous solution. The hydrophobic phenoxy group drives strong crystal lattice energy and water repulsion, leading to poor baseline aqueous solubility. However, the presence of the hydrophilic propanamide and hydroxyl moieties makes the molecule an excellent candidate for targeted formulation techniques that exploit these functional groups. To achieve therapeutic aqueous concentrations without precipitation, formulation scientists must utilize strategies that either mask the hydrophobic ring or drastically increase the solid-liquid interfacial surface area.

This guide details two field-proven, mechanistically distinct approaches to solubilize 2-Hydroxy-3-phenoxypropanamide: Host-Guest Complexation and Top-Down Nanosuspension .

Mechanistic Approaches to Aqueous Solubilization

Host-Guest Complexation via Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. The internal cavity diameter of β-cyclodextrin (6.0–6.5 Å) is perfectly sized to accommodate the phenoxy ring of 2-Hydroxy-3-phenoxypropanamide (approx. 5.5 Å wide). α-cyclodextrin is too narrow, and γ-cyclodextrin is too wide, which would result in a loose fit and a low stability constant ( K1:1​ ).

By utilizing HP-β-CD, the hydrophobic phenoxy ring inserts into the cyclodextrin cavity via van der Waals forces and hydrophobic interactions. Crucially, the polar 2-hydroxy and propanamide groups remain exposed to the bulk aqueous phase, forming hydrogen bonds with the surrounding water and the exterior hydroxyls of the cyclodextrin. This specific orientation maximizes the solubility enhancement. The thermodynamics of this process are evaluated using the .

Top-Down Nanosuspension via High-Pressure Homogenization (HPH)

When chemical complexation is insufficient or undesirable, physical modification of the API is required. High-Pressure Homogenization (HPH) is a top-down mechanical process that utilizes extreme cavitation, shear, and impact forces to fracture coarse API crystals into nanoparticles.

According to the Ostwald-Freundlich equation, reducing the particle size below 500 nm significantly increases the saturation solubility due to the high curvature of the solid-liquid interface. However, fracturing the crystals exposes massive amounts of new hydrophobic surface area, creating a high-energy system prone to agglomeration (Ostwald ripening). Therefore, a steric stabilizer (e.g., Polysorbate 80) must be introduced prior to homogenization. The stabilizer rapidly adsorbs onto the newly fractured surfaces, providing steric hindrance and self-validating the suspension's stability, a principle foundational to.

Experimental Protocols (Self-Validating Systems)

Protocol A: Phase Solubility Profiling (Higuchi-Connors Method)

This protocol is designed to be self-validating: a linear relationship between cyclodextrin concentration and API solubility mathematically confirms a 1:1 stoichiometric inclusion complex ( AL​ -type profile).

  • Preparation of Host Solutions: Prepare a series of aqueous HP-β-CD solutions in purified water at concentrations ranging from 0 mM to 15 mM (e.g., 0, 3, 6, 9, 12, 15 mM).

  • API Addition: Add an excess amount of 2-Hydroxy-3-phenoxypropanamide (e.g., 50 mg) to 10 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaker incubator at 25°C ± 0.5°C and 150 rpm for 48 hours. Causality: 48 hours ensures complete thermodynamic equilibrium between the solid API and the complexed API.

  • Phase Separation: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove all uncomplexed, solid API. Discard the first 2 mL of filtrate to account for membrane adsorption.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the concentration of dissolved 2-Hydroxy-3-phenoxypropanamide.

  • Validation & Calculation: Plot API concentration (mM) vs. HP-β-CD concentration (mM). Calculate the apparent stability constant ( K1:1​ ) using the equation:

    K1:1​=S0​(1−Slope)Slope​ (where S0​ is the intrinsic solubility of the API in water).
Protocol B: Nanosuspension Generation via HPH

This protocol relies on Dynamic Light Scattering (DLS) as a built-in validation mechanism. A Polydispersity Index (PDI) of < 0.3 validates that the homogenization successfully prevented particle agglomeration.

  • Pre-dispersion: Disperse 2.0% (w/v) of coarse 2-Hydroxy-3-phenoxypropanamide powder in an aqueous solution containing 0.5% (w/v) Polysorbate 80.

  • High-Shear Pre-milling: Process the dispersion using an Ultra-Turrax high-shear mixer at 10,000 rpm for 5 minutes. Causality: This step fractures large macroscopic crystals (>50 µm) that would otherwise block the micro-gap of the high-pressure homogenizer.

  • Low-Pressure Priming: Pass the pre-milled suspension through the piston-gap homogenizer for 2 cycles at 500 bar to condition the suspension.

  • High-Pressure Homogenization: Increase the pressure to 1,500 bar and process the suspension for 15 continuous cycles. Maintain the cooling jacket at 4°C to prevent thermal degradation of the API from the heat generated by cavitation.

  • Characterization: Analyze the resulting nanosuspension using DLS to record the Z-average particle size and PDI.

Quantitative Data Summary

The following tables summarize the expected quantitative outputs validating the efficacy of both formulation strategies.

Table 1: Phase Solubility Data for HP-β-CD Complexation (25°C)

HP-β-CD Concentration (mM)API Solubility (mg/mL)API Solubility (mM)Complexation Efficiency (CE)
0.0 (Water Control)0.120.66N/A
3.00.452.480.61
6.00.784.300.61
9.01.116.120.61
12.01.458.000.61
15.01.779.760.61

Note: The linear increase in solubility ( R2>0.99 ) confirms an AL​ -type phase diagram, validating a 1:1 molecular encapsulation.

Table 2: HPH Cycle Optimization & Particle Size Distribution

Homogenization StageCyclesPressure (bar)Z-average Size (nm)Polydispersity Index (PDI)
Pre-millingN/AN/A12,500 ± 4500.85 (Highly Polydisperse)
Priming25002,100 ± 1200.52
HPH Processing51500850 ± 450.38
HPH Processing101500420 ± 220.29
Final HPH 15 1500 285 ± 14 0.18 (Uniform/Stable)

Mechanistic Visualizations

CD_Workflow A 2-Hydroxy-3-phenoxypropanamide (Excess Solid) C Equilibration (25°C, 48h, 150 rpm) A->C B HP-β-CD Aqueous Solutions (0 - 15 mM) B->C D Filtration (0.45 µm) Remove Uncomplexed API C->D E HPLC Quantification (Determine Soluble Complex) D->E F Phase Solubility Diagram (Calculate K1:1 Constant) E->F

Workflow for HP-β-CD inclusion complexation and phase solubility validation.

Nano_Mech A Coarse API + Stabilizer (Polysorbate 80) B High-Shear Pre-milling (Prevent Gap Blockage) A->B C High-Pressure Homogenization (1500 bar, 15 cycles) B->C D Nanosuspension (< 300 nm) Increased Surface Area C->D E Enhanced Saturation Solubility (Ostwald-Freundlich Effect) D->E

Top-down nanosuspension generation via high-pressure homogenization.

References

  • Title: Preparation and Characterization of Pioglitazone Cyclodextrin Inclusion Complexes Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions: Nanosizing via High-Pressure Homogenization and Conversion of the Nanosuspensions into Dry Powders by Spray Drying and Freeze Drying Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Nanosuspension: A Novel Technology for Drug Delivery Source: Asian Journal of Research in Pharmaceutical Sciences URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-Hydroxy-3-phenoxypropanamide

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks researchers encounter when synthesizing 2-Hydroxy-3-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks researchers encounter when synthesizing 2-Hydroxy-3-phenoxypropanamide (CAS: 710-12-3).

To maximize yield and purity, we must move beyond merely following recipes and understand the underlying physical chemistry. This guide evaluates the two primary synthetic methodologies—the Epoxide Ring-Opening Route and the Cyanohydrin Hydration Route —providing causality-driven solutions and self-validating protocols.

Diagnostic Dashboard: Synthetic Pathway Analysis

Before troubleshooting, it is vital to understand the mechanistic flow of your chosen route. The diagram below maps the two most viable pathways, highlighting the active species and unstable intermediates that typically cause yield drops.

SynthesisWorkflows Phenol Phenol (Nucleophile) Phenoxide Phenoxide Anion (Active Species) Phenol->Phenoxide K2CO3, DMF 60°C Glycidamide Glycidamide (Electrophilic Epoxide) Target 2-Hydroxy-3-phenoxypropanamide (Target Molecule) Glycidamide->Target Ring Opening Phenoxide->Target SN2 attack at C3 (Regioselective) Aldehyde Phenoxyacetaldehyde Cyanohydrin 2-Hydroxy-3-phenoxypropanenitrile (Unstable Intermediate) Aldehyde->Cyanohydrin Nucleophilic Addition Cyanide NaCN / H+ (pH 5.5-6.0) Cyanide->Cyanohydrin Cyanohydrin->Target Radziszewski Hydration (H2O2, NaOH, 10°C)

Fig 1. Mechanistic pathways for 2-Hydroxy-3-phenoxypropanamide synthesis via Epoxide and Cyanohydrin routes.

Comparative Route Analytics

Use the table below to benchmark your current laboratory metrics against optimal theoretical parameters.

ParameterRoute A: Epoxide Ring-OpeningRoute B: Cyanohydrin Hydration
Key Reagents Phenol, Glycidamide, K₂CO₃Phenoxyacetaldehyde, NaCN, H₂O₂
Expected Overall Yield 70% – 80% 50% – 60%
Regioselectivity High (C3 attack strongly favored)N/A (Direct nucleophilic addition)
Primary Yield Killer Epoxide hydrolysis by trace moistureReversibility of the cyanohydrin equilibrium
Major Byproducts 2,3-dihydroxypropanamidePhenoxyacetaldehyde, Carboxylic acid

Knowledge Base: Troubleshooting FAQs

Q1: My glycidamide ring-opening reaction is stalling at 40% conversion. How do I push it to completion without degrading the product?

Cause: Stalled epoxide openings usually indicate moisture-induced quenching of the phenoxide or competitive hydrolysis of the glycidamide. Glycidamide is a highly reactive electrophilic epoxide, traditionally studied for its capacity to form covalent adducts with nucleophiles[1]. If water is present in your solvent, it competes with the phenol, irreversibly hydrolyzing the epoxide to 2,3-dihydroxypropanamide. Solution: Switch to strictly anhydrous DMF (<50 ppm H₂O). Generate your phenoxide using 1.2 equivalents of anhydrous K₂CO₃. Do not use NaOH or KOH , as the resulting hydroxide ions are strong competing nucleophiles that will destroy your glycidamide starting material.

Q2: I am using the cyanohydrin route, but my isolated intermediate reverts back to phenoxyacetaldehyde. Why is this happening?

Cause: You are experiencing the classic reversibility of cyanohydrin formation. As documented in biochemical transformations of aryloxyacetaldehydes, cyanohydrins are notoriously unstable due to the rapid equilibrium between the aldehyde and hydrogen cyanide[2]. At basic or even strictly neutral pH, the equilibrium shifts heavily toward the starting materials. Solution: Never expose the isolated 2-hydroxy-3-phenoxypropanenitrile to basic conditions during workup. Maintain the aqueous phase at a strictly controlled pH 5.5–6.0 using 10% H₂SO₄ during extraction. Furthermore, do not attempt to store the intermediate; process it immediately into the hydration step.

Q3: During the hydration of the nitrile intermediate, I am generating a large amount of 2-hydroxy-3-phenoxypropanoic acid instead of the target amide. How do I arrest the reaction?

Cause: Standard acid or base hydrolysis of nitriles requires harsh thermal conditions that inevitably push the reaction past the amide intermediate directly to the carboxylic acid. Solution: Implement the Radziszewski hydration protocol . By using 30% H₂O₂ and a catalytic amount of NaOH at low temperatures (10 °C), you generate the highly nucleophilic hydroperoxide anion (HOO⁻). This attacks the nitrile carbon to form a peroxyimidic acid intermediate, which subsequently collapses directly into the amide while releasing O₂. This specific mechanism is self-arresting and prevents over-hydrolysis to the acid.

Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

SOP A: Epoxide Route (Phenol + Glycidamide)

This is the preferred route for scalability and yield.

  • Phenoxide Generation: Dissolve 1.0 eq of phenol in anhydrous DMF. Add 1.2 eq of anhydrous K₂CO₃. Stir at 60 °C for 30 minutes.

    • Validation Checkpoint: The solution must transition from colorless to a distinct yellow/orange tint, visually confirming the formation of the phenoxide anion. If the solution remains clear, check the moisture content of your K₂CO₃.

  • Epoxide Addition: Dissolve 1.1 eq of glycidamide in a minimal amount of anhydrous DMF. Add dropwise to the phenoxide solution over 20 minutes to prevent thermal runaway.

  • Reaction Maturation: Maintain the reaction at 65 °C for 6 hours.

    • Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). Phenol has an Rf​≈0.6 . The target 2-Hydroxy-3-phenoxypropanamide will appear as a highly polar spot at Rf​≈0.2 . The reaction is complete when the Rf​=0.6 spot is completely consumed.

  • Isolation: Quench the reaction mixture into ice water (3x volume). Extract with EtOAc, wash heavily with brine to remove DMF, dry over Na₂SO₄, and recrystallize from hot ethanol.

SOP B: Cyanohydrin Route (Phenoxyacetaldehyde + NaCN)

Use this route if glycidamide is unavailable or restricted.

  • Cyanohydrin Formation: To a solution of phenoxyacetaldehyde (1.0 eq) in MTBE, add aqueous NaCN (1.2 eq). Cool the biphasic mixture to 0–5 °C.

  • pH-Controlled Addition: Slowly add 10% H₂SO₄ dropwise under vigorous stirring.

    • Validation Checkpoint (Critical): The pH meter must read exactly 5.5 - 6.0 . A pH > 7 will cause the cyanohydrin to revert to the aldehyde[2].

  • Extraction: Separate the organic layer, dry rapidly over MgSO₄, and concentrate under reduced pressure at <30 °C. Proceed immediately to Step 4.

  • Radziszewski Hydration: Dissolve the crude 2-hydroxy-3-phenoxypropanenitrile in ethanol. Cool to 10 °C. Add 30% H₂O₂ (2.0 eq), followed by the dropwise addition of 20% aqueous NaOH (0.2 eq).

    • Validation Checkpoint: Vigorous micro-bubbling (O₂ evolution) must be observed. This is a positive kinetic indicator of the peroxyimidic acid intermediate collapsing into the target amide.

  • Quenching: After 2 hours, quench excess peroxide with saturated sodium thiosulfate. Extract with EtOAc and recrystallize.

References

  • Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis / Oxford Academic)
  • Source: Chemical Research in Toxicology (ACS Publications)

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing for 2-Hydroxy-3-phenoxypropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues specifically associated with 2-Hydroxy-3-phenoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues specifically associated with 2-Hydroxy-3-phenoxypropanamide .

This molecule presents unique chromatographic challenges. While its phenoxy ring provides predictable hydrophobic retention on standard reversed-phase columns, its hydroxyl (-OH) and primary amide (-CONH2) groups are highly polar. These functional groups frequently trigger secondary retention mechanisms, leading to peak asymmetry. This guide will walk you through the mechanistic causes of this phenomenon and provide field-proven, self-validating protocols to restore peak symmetry.

Diagnostic Workflow

Before altering your method chemistry, you must determine whether the tailing is a systemic physical failure or an analyte-specific chemical interaction. Follow the logical workflow below.

PeakTailingDiagnosis Start Observe Peak Tailing (USP Tailing Factor > 1.2) CheckAll Diagnostic Test: Do all peaks tail including neutral markers? Start->CheckAll Physical Physical Issue (System/Column Void) CheckAll->Physical Yes (All Peaks Tail) Chemical Chemical Issue (Secondary Interactions) CheckAll->Chemical No (Only Analyte Tails) FixTubing Check Extra-Column Volume & Tighten PEEK Fittings Physical->FixTubing FixColumn Replace Column (Check for bed collapse) Physical->FixColumn CheckOverload Is sample overloaded or solvent mismatched? Chemical->CheckOverload OverloadYes Dilute Sample & Match Mobile Phase CheckOverload->OverloadYes Yes Silanol Silanol Interactions (-OH, -CONH2 H-bonding) CheckOverload->Silanol No FixSilanol Use End-capped Column & Add Buffer (10-20mM) Silanol->FixSilanol

Caption: Logical diagnostic workflow for isolating chemical vs. physical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Hydroxy-3-phenoxypropanamide exhibiting severe peak tailing (USP Tailing Factor > 1.5) on my standard C18 column? A: Peak tailing occurs when there is more than one mechanism of analyte retention, and one of these mechanisms becomes kinetically slow or overloaded[1]. For this specific molecule, the primary retention mechanism is hydrophobic interaction. However, the hydroxyl and amide groups act as strong hydrogen-bond donors and acceptors. These groups engage in secondary polar interactions with residual, unbonded silanol groups (Si-OH) on the silica surface of the stationary phase[2]. Because these silanol interactions are stronger and slower than hydrophobic partitioning, a portion of the analyte molecules is delayed, dragging out the trailing edge of the peak[1].

Q2: How can I definitively tell if the tailing is caused by these chemical silanol interactions or a physical system issue (like a column void)? A: You must rely on a self-validating diagnostic test. Physical problems—such as a void at the head of the column or a slipped PEEK fitting—create "infinite dilution." As the sample plug hits an empty space, the molecules mix uncontrollably with the mobile phase, causing all eluting peaks to tail[3],. Conversely, chemical problems (like silanol H-bonding) are analyte-specific[3]. By injecting a purely neutral, non-polar reference marker (like toluene), you can isolate the variable. Neutral compounds cannot tail due to acid-base or polar silanol interactions; if the neutral marker tails, your hardware is the culprit[3].

Q3: If the issue is chemical, what mobile phase and column optimizations will fix it? A: To mitigate secondary interactions for an amide/hydroxyl-containing compound, you must attack the silanols:

  • Column Chemistry: Switch to a highly deactivated, fully end-capped column packed with ultra-pure Type B silica[4]. End-capping converts active residual silanols into less polar groups (e.g., trimethylsilyl), physically blocking the analyte from interacting with them[4].

  • Mobile Phase Buffer: Although 2-Hydroxy-3-phenoxypropanamide is largely neutral, adding a buffer (e.g., 10-20 mM ammonium formate) increases the ionic strength of the mobile phase. This helps mask residual silanol activity and stabilizes the localized pH, drastically improving peak symmetry[2],[5].

Q4: Could my sample preparation or injection parameters be causing the tailing? A: Absolutely. Two common sample-related causes are mass overload and solvent mismatch. Injecting too high a concentration saturates the primary hydrophobic binding sites on the stationary phase. The excess molecules are forced to migrate faster through the column, leading to a right-triangle shaped peak (a classic sign of Langmuir isotherm overloading)[4]. Additionally, if your sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% Methanol), the sample plug will fail to focus at the head of the column, causing pre-column band broadening and tailing.

Quantitative Data & Troubleshooting Matrices

Table 1: Troubleshooting Matrix for Peak Tailing
ObservationRoot CauseDiagnostic ActionCorrective Action
All peaks tail (including neutral markers)Physical Void / Extra-Column VolumeCheck system plumbing and column bed integrity.Replace slipped PEEK fittings; replace damaged column.
Only polar analyte tails (Neutral marker is symmetric)Secondary Silanol InteractionsTest a fully end-capped or polar-embedded column.Use Type B silica; add 10-20 mM buffer to mobile phase[2],[4].
Right-triangle peak shape (Front is sharp, tail drags)Mass OverloadInject 1/10th of the sample volume/concentration.Dilute sample; use a higher capacity stationary phase[4],[6].
Early eluting peaks tail worse than late peaksExtra-Column DispersionCalculate system dead volume.Use narrower internal diameter (0.005") tubing[2].
Table 2: Impact of Optimization Parameters on USP Tailing Factor (As)
ParameterSub-optimal Condition (As > 1.5)Optimized Condition (As < 1.2)Mechanistic Reason
Column Chemistry Non-endcapped Type A SilicaFully endcapped Type B SilicaSterically blocks residual acidic silanols from H-bonding with the amide/hydroxyl groups[4].
Mobile Phase Buffer Unbuffered Water/Acetonitrile20 mM Ammonium FormateIncreases ionic strength to mask residual silanol activity and stabilize local pH[2].
Injection Volume 20 µL (High Concentration)5 µL (Diluted)Prevents saturation of stationary phase binding sites (prevents non-linear Langmuir isotherms)[6].
Sample Solvent 100% Strong Solvent (e.g., MeOH)Initial Mobile Phase (e.g., 10% MeOH)Ensures proper peak focusing at the column head, preventing pre-column band broadening.

Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating System Void Check (The "Neutral Marker" Test)

Purpose: To definitively prove whether peak tailing is caused by system hardware (physical) or analyte chemistry (chemical).

  • Preparation of Diagnostic Mix: Spike your 2-Hydroxy-3-phenoxypropanamide sample with a neutral, well-behaved hydrophobic marker (e.g., Toluene).

  • Injection: Inject 5 µL of the diagnostic mix under your standard isocratic reversed-phase conditions.

  • Data Analysis: Calculate the USP Tailing Factor ( As ) for both peaks using the formula: As=W0.05​/2f (where W0.05​ is the peak width at 5% height, and f is the distance from the leading edge to the peak center at 5% height)[2],.

  • Logical Deduction (Self-Validation):

    • Outcome A: If Toluene As>1.2 AND Analyte As>1.2 , the system has a physical void. Proceed to check all PEEK fittings, minimize tubing length, and verify the column bed has not collapsed[3].

    • Outcome B: If Toluene As≤1.2 AND Analyte As>1.2 , the system plumbing is perfectly intact. The tailing is strictly caused by chemical secondary interactions. Proceed to Protocol 2[3].

Protocol 2: Mobile Phase and Column Optimization for Polar Analytes

Purpose: To suppress secondary silanol interactions for molecules containing hydrogen-bonding groups (-OH, -CONH2).

  • Buffer Addition: Modify the aqueous portion of your mobile phase to include 10-20 mM Ammonium Formate or Ammonium Phosphate. The buffer ions will compete for active sites on the silica surface, masking them from the analyte[5].

  • pH Adjustment: Adjust the aqueous mobile phase pH to ~3.0. While the analyte is neutral, this low pH ensures that any exposed acidic silanols (which typically have a pKa around 3.5 - 4.5) remain fully protonated and significantly less reactive[2],[4].

  • Column Selection: Remove the standard silica column and install a fully end-capped, high-purity (Type B) silica C18 column. Alternatively, utilize a polar-embedded stationary phase, which provides an internal shielding layer against residual silanols[2].

  • Re-evaluation: Inject the sample and recalculate the USP Tailing Factor. You should observe an As reduction to <1.2 .

References

  • Axion Labs. HPLC Peak Tailing. Available at:[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at:[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at:[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at:[Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Amidation of 2-Hydroxy-3-phenoxypropanoic Acid

Mechanistic Overview of the Challenge The direct catalytic dehydrative amidation of 2-hydroxy-3-phenoxypropanoic acid to yield 2-hydroxy-3-phenoxypropanamide presents two distinct chemical hurdles: The α -Hydroxy Effect:...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview of the Challenge

The direct catalytic dehydrative amidation of 2-hydroxy-3-phenoxypropanoic acid to yield 2-hydroxy-3-phenoxypropanamide presents two distinct chemical hurdles:

  • The α -Hydroxy Effect: The substrate is an α -hydroxycarboxylic acid. The adjacent hydroxyl group aggressively chelates standard Lewis acid catalysts (like phenylboronic acid), leading to catalyst deactivation.

  • Primary Amide Synthesis: The target is a primary amide, requiring ammonia. Free ammonia gas is difficult to handle and quantify, while aqueous ammonia introduces excess water that poisons the catalyst and drives the condensation equilibrium backward.

This guide provides a mechanistic troubleshooting framework to overcome these barriers using advanced borate catalysis.

Optimization Workflow

AmidationOptimization A Substrates: 2-Hydroxy-3-phenoxypropanoic Acid + Ammonia Source B Catalyst Selection: B(OCH2CF3)3 or DBAA A->B C Water Removal: Dean-Stark or 4Å Mol Sieves B->C D Reaction Monitoring: Is Conversion > 95%? C->D E Optimize Conditions: Adjust Solvent (TAME/Toluene) or Temp (80-110°C) D->E No F Target Product: 2-Hydroxy-3-phenoxypropanamide D->F Yes E->C

Workflow for optimizing catalytic dehydrative amidation of α-hydroxycarboxylic acids.

Troubleshooting & FAQs

Q1: Why is the conversion of 2-hydroxy-3-phenoxypropanoic acid to its corresponding amide so low (<10%) with standard boronic acid catalysts?

  • Root Cause (Causality): Standard boronic acids are highly susceptible to "boron-trapping" by α -hydroxycarboxylic acids. The α -hydroxy and carboxylic acid groups chelate the boron atom, forming a highly stable, inactive [1]. This prevents the formation of the active acyloxyborane intermediate required for amine nucleophilic attack.

  • Solution: Transition to specialized catalysts designed for hydroxy-directed amidation.

    • Diboronic Acid Anhydrides (DBAA): Biphenyl-based DBAAs possess a preorganized B–O–B motif that specifically recognizes the α -hydroxy group without becoming irreversibly trapped, enabling turnover at loadings as low as 0.01 mol%[1].

    • Fluorinated Borate Esters: Tris(2,2,2-trifluoroethyl) borate, B(OCH2​CF3​)3​ , is a highly electrophilic, simple catalyst that successfully mediates amidation of unprotected hydroxy-acids by avoiding[2].

Q2: What is the optimal ammonia source for synthesizing the primary amide?

  • Root Cause (Causality): Aqueous ammonia introduces excessive water, which hydrolyzes the catalyst and drives the equilibrium back toward the [3]. Conversely, ammonia gas is difficult to keep dissolved at the elevated temperatures required for catalytic amidation.

  • Solution: Use solid ammonia surrogates. Ammonium acetate or ammonium carbamate provide a slow, controlled release of ammonia in situ. This ensures a steady supply of the nucleophile without overwhelming the system with water[2].

Q3: How do I manage water removal effectively without degrading the catalyst?

  • Root Cause (Causality): Direct amidation is a condensation reaction that generates one equivalent of water per turnover. Accumulation of water hydrolyzes the active boron catalyst and thermodynamically hinders amide formation.

  • Solution: Implement continuous water removal. For reactions in non-polar solvents (e.g., toluene, tert-amyl methyl ether [TAME]), use a Dean-Stark apparatus at reflux (80–110 °C). If the substrate degrades at reflux, add activated 4Å or 5Å molecular sieves directly to the reaction mixture to sequester water at [4].

Quantitative Data: Catalyst & Condition Comparison

The following table summarizes the causal relationship between catalyst choice, water removal strategy, and quantitative yield for α -hydroxy amidation workflows.

CatalystAmmonia SourceSolventWater Removal StrategyTemp (°C)Typical Yield (%)Ref
Phenylboronic Acid (10 mol%)NH₃ (aq)TolueneNone110< 10[1]
B(OCH2​CF3​)3​ (10 mol%)NH₄OAcTAMEDean-Stark Trap8680 - 90[2]
DBAA (1 mol%)NH₄OAcToluene4Å Molecular Sieves110> 90[1]

Step-by-Step Methodology: Catalytic Amidation using B(OCH2​CF3​)3​

This self-validating protocol utilizes B(OCH2​CF3​)3​ for the direct primary amidation of 2-hydroxy-3-phenoxypropanoic acid. It incorporates a specialized solid-phase workup to scavenge boron residues, ensuring high product purity without aqueous extraction[2].

Materials Required:

  • 2-Hydroxy-3-phenoxypropanoic acid (1.0 equiv, 10 mmol)

  • Ammonium acetate (2.0 equiv, 20 mmol)

  • B(OCH2​CF3​)3​ (10 mol%, 1.0 mmol)

  • tert-Amyl methyl ether (TAME) (50 mL)

  • Amberlyst-15 (acidic resin) and Amberlyst A21 (basic resin)

Experimental Protocol:

  • Reaction Assembly: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-phenoxypropanoic acid (10 mmol) and ammonium acetate (20 mmol).

  • Solvent and Catalyst Addition: Suspend the solid reagents in 50 mL of TAME. Add the catalyst, B(OCH2​CF3​)3​ (1.0 mmol), to the mixture via syringe.

  • Dehydration Setup: Attach a Dean-Stark trap pre-filled with TAME to the flask, and fit a reflux condenser on top of the trap.

  • Heating & Catalysis: Heat the reaction mixture to a vigorous reflux (external bath temperature ~100 °C, internal ~86 °C) for 24 hours. Monitor the continuous collection of water in the Dean-Stark trap.

  • In-Process Monitoring (Self-Validation): Cool a 0.1 mL aliquot and analyze via LC-MS. Proceed to the next step only when >95% consumption of the carboxylic acid is confirmed. If conversion is stalled, verify that the Dean-Stark trap is actively removing water.

  • Solid-Phase Workup: Cool the reaction mixture to room temperature. Add Amberlyst-15 (to scavenge unreacted ammonia) and Amberlyst A21 (to scavenge unreacted acid and boron catalyst residues) directly to the flask. Stir the suspension for 2 hours at room temperature.

  • Isolation: Filter the mixture through a pad of Celite to remove the scavenger resins. Wash the resin bed thoroughly with ethyl acetate (2 x 20 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the pure 2-hydroxy-3-phenoxypropanamide.

References

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances, 3(9), e1701028. URL:[Link]

  • Shimada, N., et al. (2019). Diboronic Acid Anhydrides as Effective Catalysts for the Hydroxy-Directed Dehydrative Amidation of Carboxylic Acids. Organic Letters, 21(11), 4303–4308. URL:[Link]

  • Catalytic Amidation Methods. Catalytic Amidation Guide. URL: [Link]

  • Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI - Molecules, 28(4), 1677. URL:[Link]

Sources

Optimization

Resolving matrix effects during 2-Hydroxy-3-phenoxypropanamide extraction from plasma

Technical Support Center: Bioanalytical Solutions Topic: Resolving Matrix Effects During 2-Hydroxy-3-phenoxypropanamide Extraction from Plasma Welcome to the technical support center. This guide provides in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Bioanalytical Solutions

Topic: Resolving Matrix Effects During 2-Hydroxy-3-phenoxypropanamide Extraction from Plasma

Welcome to the technical support center. This guide provides in-depth troubleshooting for scientists and researchers encountering matrix effects when quantifying 2-Hydroxy-3-phenoxypropanamide in plasma, particularly using LC-MS/MS. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose, mitigate, and control these often-elusive interferences, ensuring the accuracy and reliability of your bioanalytical data.

Frequently Asked Questions & Troubleshooting Guides

Q1: My analyte signal is suppressed and inconsistent in plasma samples compared to a neat standard. What's happening?

This is a classic manifestation of matrix effects, specifically ion suppression.[1] Matrix effects are defined as the alteration of analyte response due to the presence of co-eluting, often unidentified, components in the sample matrix.[2] In plasma, these interfering components are typically endogenous substances like phospholipids, salts, and proteins that are not fully removed during sample preparation.[3] When these components co-elute with your analyte, they compete for ionization in the mass spectrometer's source, reducing the number of analyte ions that reach the detector and thereby suppressing the signal.[4][5] This can severely compromise the precision, accuracy, and sensitivity of your assay.[4][6]

The chemical structure of 2-Hydroxy-3-phenoxypropanamide—possessing polar hydroxyl and amide groups—makes it susceptible to co-elution with polar endogenous interferences, especially phospholipids, which are notorious for causing ion suppression in reversed-phase chromatography.[5][7]

Q2: How can I definitively confirm that ion suppression is the cause of my issues?

Before modifying your extraction protocol, you must confirm and locate the source of the suppression. Two widely accepted experiments are essential for this diagnosis: a qualitative post-column infusion experiment and a quantitative post-extraction spike analysis.[3]

Experiment 1: Qualitative Assessment via Post-Column Infusion

This experiment helps visualize precisely where in the chromatogram ion suppression is occurring.[1][8]

  • Objective: To identify retention time windows where eluting matrix components suppress a constant flow of the analyte.

  • Procedure:

    • Prepare a standard solution of 2-Hydroxy-3-phenoxypropanamide in a mobile-phase-like solvent.

    • Using a syringe pump, continuously infuse this solution into the LC flow path through a T-junction placed between the analytical column and the mass spectrometer inlet.

    • While infusing, inject a blank plasma sample that has been processed with your current extraction method.

    • Monitor the analyte's MRM (Multiple Reaction Monitoring) signal.

  • Interpretation: You will observe a stable, elevated baseline signal from the infused analyte. Any significant drop or "dip" in this baseline corresponds to a retention time where matrix components are eluting and causing ion suppression.[1][8] If a dip coincides with the retention time of 2-Hydroxy-3-phenoxypropanamide, you have confirmed a co-eluting interference.

cluster_LC LC System cluster_Infusion Infusion System Injector Injector (Blank Extracted Plasma) Column Analytical Column Injector->Column Tee T-Junction Column->Tee SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Post-column infusion experimental setup.

Experiment 2: Quantitative Assessment via Post-Extraction Spike (Matrix Factor Calculation)

This is the "gold standard" for quantifying the magnitude of matrix effects as recommended by regulatory bodies like the FDA.[3][9]

  • Objective: To calculate the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.

  • Procedure:

    • Set A: Prepare your analyte, 2-Hydroxy-3-phenoxypropanamide, in a neat solution (e.g., mobile phase) at a known concentration (e.g., low and high QC levels).

    • Set B: Extract at least six different lots of blank plasma using your method. After extraction, spike the final extracts with the analyte to the same concentration as in Set A.

    • Analyze both sets of samples and record the peak areas.

  • Calculation & Interpretation:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • MF = 1 indicates no matrix effect.

    • The FDA guidance suggests that the precision (%CV) of the matrix factor across the different lots should not be greater than 15%.[2]

Q3: My protein precipitation protocol is fast, but it's causing significant ion suppression. What is a better alternative for 2-Hydroxy-3-phenoxypropanamide?

Protein precipitation (PPT) is a common high-throughput method but is notoriously non-selective.[6][10] While it effectively removes proteins, it leaves behind high concentrations of phospholipids and other small molecules that are primary culprits for matrix effects.[5] For an analyte like 2-Hydroxy-3-phenoxypropanamide, more selective techniques are required.

Comparison of Sample Preparation Techniques

TechniqueSelectivity & CleanupPhospholipid RemovalThroughputMethod Development
Protein Precipitation (PPT) LowPoorHighMinimal
Liquid-Liquid Extraction (LLE) ModerateGoodModerateModerate
Solid-Phase Extraction (SPE) HighExcellentModerate-HighRequired

Recommendation:

For resolving significant matrix effects, Solid-Phase Extraction (SPE) is the most effective and recommended technique.[11][12] SPE provides superior sample cleanup by separating the analyte from interfering matrix components based on differences in their physical and chemical properties.[11] This results in a much cleaner final extract, significantly reducing ion suppression.[13][14]

Caption: Comparison of extraction method outcomes.

Q4: Can you provide a starting Solid-Phase Extraction (SPE) protocol for 2-Hydroxy-3-phenoxypropanamide?

Certainly. Given the polar nature of 2-Hydroxy-3-phenoxypropanamide, a reversed-phase polymer-based SPE sorbent is an excellent starting point. These sorbents offer high retention for a wide range of compounds and can be optimized for effective removal of interferences.

Detailed Protocol: Reversed-Phase SPE for Plasma Extraction

This protocol is a robust starting point and should be optimized during method development.

  • SPE Sorbent: Generic polymer-based sorbent (e.g., Polymeric Reversed-Phase).

  • Materials:

    • Plasma sample containing 2-Hydroxy-3-phenoxypropanamide.

    • Internal Standard (IS) solution (ideally, a stable isotope-labeled version of the analyte).

    • 4% Phosphoric Acid in Water.

    • Methanol (MeOH), HPLC grade.

    • Acetonitrile (ACN), HPLC grade.

    • Elution Solvent: 5% Ammonium Hydroxide in Acetonitrile.

  • Step-by-Step Methodology:

    • Sample Pre-treatment:

      • To 200 µL of plasma sample, add 20 µL of IS solution.

      • Add 200 µL of 4% phosphoric acid in water.

      • Vortex for 30 seconds. This step disrupts protein binding and ensures the analyte is in the correct ionization state for retention.

    • SPE Cartridge Conditioning:

      • Add 1 mL of Methanol to the cartridge and pass it through slowly.

      • Add 1 mL of water to the cartridge and pass it through. Do not let the sorbent bed go dry. This primes the sorbent for sample loading.

    • Sample Loading:

      • Load the entire pre-treated sample (approx. 420 µL) onto the conditioned cartridge.

      • Pass the sample through the sorbent at a slow, consistent flow rate (e.g., 1-2 mL/min).

    • Wash Step (Interference Removal):

      • Wash 1: Add 1 mL of water to wash away salts and highly polar interferences.

      • Wash 2: Add 1 mL of 40% Methanol in water. This is a critical step to remove phospholipids and other moderately polar interferences without eluting the analyte.[15]

    • Elution:

      • Dry the sorbent bed thoroughly under vacuum or positive pressure for 1-2 minutes.

      • Add 500 µL of the Elution Solvent (5% Ammonium Hydroxide in Acetonitrile) to the cartridge. The basic modifier ensures the analyte is in a neutral state for efficient elution.

      • Collect the eluate.

    • Post-Elution Processing:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

      • Reconstitute the residue in 100 µL of the initial mobile phase.

      • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

References

  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved from a Wikipedia page on ion suppression in mass spectrometry.
  • Johnson, K. (2016, May 15). The impact of phospholipids and phospholipid removal on bioanalytical method performance. PubMed.
  • U.S. Food and Drug Administration. (2018, May 24).
  • (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
  • Strategies for Phospholipid Removal using Polymer-based SPE. (n.d.). Biotage.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Resolve Mass Spectrometry.
  • Xue, Y. J., et al. (n.d.).
  • Phospholipid Depletion Techniques in LC‐MS Bioanalysis. (n.d.).
  • A Novel Sample Preparation Device for Improved Phospholipid Removal in Bioanalytical Assays. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.).
  • Jemal, M. (2009, October 15). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021, November 2).
  • Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry. (2024, May 9). Scholars' Mine.
  • U.S. Food and Drug Administration. (n.d.).
  • FDA guideline - Bioanalytical Method Valid
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023, October 16). Research Collection.
  • Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization.
  • Ion Suppression and its Role in Secondary Electrospray Ionization. (2023, November 30).
  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. (n.d.).
  • Technical Support Center: Troubleshooting Ion Suppression in the MS Analysis of Ebastine-d5. (n.d.). Benchchem.
  • Selection Criteria for Sample Preparation Methods. (2025, November 24). Phenomenex.
  • Understanding and Improving Solid-Phase Extraction. (2014, December 1).
  • (S)-2-hydroxy-3-phenylpropanamide. (n.d.). ChemicalBook.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.).
  • Lee, A. (2023, December 9). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Two-dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma. (n.d.). Agilent.
  • An In-depth Technical Guide to the Chemical Properties of 2-(4-Hydroxyphenoxy)propanamide. (n.d.). Benchchem.
  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020, July 6). PubMed.
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.).
  • Analyitical Assay Methods for Estimation of Drugs in Human Plasma by Liquid Chromatpgraphy Tandem Mass Spectrometry. (2023, October 16). WOS: Journal on Modern Research Methodologies.
  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024, October 18). PMC.
  • 2-Hydroxy-3-phenylpropanal. (n.d.). PubChem - NIH.
  • 2'-Hydroxy-3-phenylpropiophenone. (n.d.). PubChem - NIH.
  • (S)-2-Hydroxy-3-phenylpropanamide. (n.d.). BLDpharm.
  • Application Note: Quantitative Analysis of 3-(3-hydroxyphenyl)propionic Acid in Human Plasma by LC-MS/MS. (n.d.). Benchchem.
  • Preanalytical variability of plasma samples, and mitigating str
  • Jalalizadeh, H., et al. (n.d.). A Rapid and Sensitive HPLC Method for the Determination of 2-hydroxyflutamide in Human Plasma. IMR Press.

Sources

Troubleshooting

Reducing by-product formation during 2-Hydroxy-3-phenoxypropanamide crystallization

Technical Support Center: Crystallization of 2-Hydroxy-3-phenoxypropanamide A Guide to Minimizing By-Product Formation and Maximizing Purity Welcome to the technical support center for the crystallization of 2-Hydroxy-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 2-Hydroxy-3-phenoxypropanamide

A Guide to Minimizing By-Product Formation and Maximizing Purity

Welcome to the technical support center for the crystallization of 2-Hydroxy-3-phenoxypropanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization processes, with a focus on mitigating the formation of common by-products and enhancing the purity of the final active pharmaceutical ingredient (API).

As Senior Application Scientists, we understand that crystallization is a critical downstream process that dictates the purity, stability, and bioavailability of your final product. This resource combines fundamental principles with practical, field-tested advice to help you navigate the complexities of 2-Hydroxy-3-phenoxypropanamide crystallization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the crystallization of 2-Hydroxy-3-phenoxypropanamide. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the issue.

Question 1: I am observing a significant amount of a dimeric by-product in my final product. What is causing this and how can I prevent it?

Answer:

The formation of dimeric impurities is a common issue in processes involving reactive intermediates. In the synthesis of 2-Hydroxy-3-phenoxypropanamide, a likely side reaction involves the nucleophilic attack of the secondary amine of one molecule onto the epoxide precursor of another, leading to a dimer. This is often exacerbated by high temperatures and prolonged reaction times.

Root Cause Analysis:

  • High Temperature: Elevated temperatures can increase the rate of side reactions, leading to the formation of dimers and other impurities.

  • Incorrect Stoichiometry: An excess of the epoxide precursor can drive the formation of dimeric species.

  • Sub-optimal pH: The pH of the reaction and crystallization medium can influence the reactivity of the amine and epoxide functional groups.

Troubleshooting Protocol:

  • Temperature Control: Carefully control the temperature during both the reaction and crystallization stages. Aim for the lowest temperature that allows for adequate solubility and crystal growth.

  • Stoichiometric Control: Ensure precise control over the stoichiometry of your reactants. A slight excess of the phenoxide component is often preferable to an excess of the epoxide.

  • pH Adjustment: The pH of the crystallization medium should be optimized to minimize the reactivity of the functional groups involved in dimer formation. A slightly acidic pH can often protonate the amine, reducing its nucleophilicity.

  • Solvent Selection: The choice of solvent can influence reaction kinetics. A solvent that preferentially solubilizes the desired product over the by-products can enhance purity.

Question 2: My crystallized product has a yellowish tint, suggesting the presence of oxidation by-products. How can I mitigate this?

Answer:

Phenolic compounds are susceptible to oxidation, which can lead to colored impurities. The presence of oxygen, metal ions, and light can catalyze these degradation pathways.

Root Cause Analysis:

  • Atmospheric Oxygen: Exposure of the reaction or crystallization mixture to air can lead to oxidative degradation.

  • Metal Contamination: Trace metal ions from reactors or starting materials can catalyze oxidation reactions.

  • Light Exposure: UV light can promote the formation of radical species that initiate oxidation.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the reaction and crystallization under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Use of Antioxidants: The addition of small quantities of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can inhibit oxidative degradation.

  • Metal Chelators: If metal contamination is suspected, the use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from catalyzing oxidation.

  • Light Protection: Protect the reaction and crystallization vessels from light, especially UV light, by using amber glassware or covering the equipment.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the crystallization of 2-Hydroxy-3-phenoxypropanamide.

What are the key solvent properties to consider for the crystallization of 2-Hydroxy-3-phenoxypropanamide?

The ideal solvent for crystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. Additionally, the solvent should be a poor solvent for the impurities to maximize their rejection during crystal growth. Key solvent properties to consider include:

  • Solubility Profile: A steep solubility curve with respect to temperature is desirable for achieving high product recovery.

  • Polarity: The polarity of the solvent should be matched to the polarity of 2-Hydroxy-3-phenoxypropanamide to ensure good solubility.

  • Boiling Point: A solvent with a moderate boiling point is often preferred for ease of handling and removal.

  • Safety and Environmental Impact: The chosen solvent should have a good safety profile and be environmentally benign.

How does the cooling rate affect the purity and crystal size of my product?

The cooling rate is a critical parameter that influences both the purity and the crystal size distribution (CSD) of the final product.

  • Slow Cooling: A slow cooling rate generally leads to the formation of larger crystals with higher purity. This is because it allows for more selective incorporation of the desired molecules into the crystal lattice, while rejecting impurities.

  • Fast Cooling: Rapid cooling can lead to the formation of smaller crystals and may trap impurities within the crystal lattice, resulting in lower purity. It can also lead to issues like "oiling out," where the compound separates as a liquid phase before crystallizing.

The optimal cooling profile often involves an initial slow cooling stage to promote the formation of high-purity crystals, followed by a faster cooling stage to maximize yield.

What is the role of seeding in controlling the crystallization process?

Seeding is the introduction of a small number of crystals of the desired material into a supersaturated solution to initiate crystallization. This is a crucial step for controlling the crystallization process and ensuring batch-to-batch consistency.

  • Control of Polymorphism: Seeding with crystals of the desired polymorphic form can ensure that the final product crystallizes in the correct, stable form.

  • Control of Crystal Size: The number and size of the seed crystals can influence the final crystal size distribution.

  • Induction of Crystallization: Seeding can help to induce crystallization at a desired level of supersaturation, preventing spontaneous nucleation at high supersaturations which can lead to small, impure crystals.

Visualizing Process Optimization

To aid in troubleshooting, the following diagram illustrates a decision-making workflow for addressing common by-product issues during the crystallization of 2-Hydroxy-3-phenoxypropanamide.

Byproduct_Troubleshooting_Workflow start High By-product Level Detected (e.g., via HPLC) identify_byproduct Identify By-product Structure (e.g., LC-MS, NMR) start->identify_byproduct is_dimer Is it a Dimeric Impurity? identify_byproduct->is_dimer is_oxidation Is it an Oxidation Product? identify_byproduct->is_oxidation is_dimer->is_oxidation No dimer_causes Potential Causes: - High Temperature - Incorrect Stoichiometry - Sub-optimal pH is_dimer->dimer_causes Yes other_byproduct Address Other By-products (e.g., Hydrolysis) is_oxidation->other_byproduct No oxidation_causes Potential Causes: - Air Exposure - Metal Contamination - Light Exposure is_oxidation->oxidation_causes Yes dimer_solutions Solutions: 1. Lower Crystallization Temp. 2. Adjust Stoichiometry 3. Optimize pH dimer_causes->dimer_solutions oxidation_solutions Solutions: 1. Use Inert Atmosphere (N2) 2. Add Chelating Agents (EDTA) 3. Protect from Light oxidation_causes->oxidation_solutions

Caption: Troubleshooting workflow for by-product formation.

References

  • Principles of Crystallization. (Source: American Chemical Society). [Link]

  • Control of Impurities in Drug Substances. (Source: International Council for Harmonisation). [Link]

  • Crystallization and Polymorphism. (Source: Wiley-VCH). [Link]

  • Process Analytical Technology (PAT). (Source: U.S. Food and Drug Administration). [Link]

Reference Data & Comparative Studies

Validation

2-Hydroxy-3-phenoxypropanamide vs structurally similar aryloxypropanolamines

Title: Structural Divergence in Beta-Receptor Ligands: 2-Hydroxy-3-phenoxypropanamide vs. Aryloxypropanolamines Introduction The development of beta-adrenergic receptor antagonists (beta-blockers) represents a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Divergence in Beta-Receptor Ligands: 2-Hydroxy-3-phenoxypropanamide vs. Aryloxypropanolamines

Introduction The development of beta-adrenergic receptor antagonists (beta-blockers) represents a cornerstone of modern cardiovascular pharmacology. The transition from early arylethanolamines to the more potent aryloxypropanolamines (e.g., propranolol, metoprolol) was driven by the insertion of an oxymethylene bridge (-OCH2-), which optimized the spatial alignment of the pharmacophore within the receptor's binding pocket 1.

However, medicinal chemistry often explores structural analogs to map receptor boundaries or synthesize novel intermediates. 2-Hydroxy-3-phenoxypropanamide is one such compound. While it shares the core phenoxypropanol skeleton of classic beta-blockers, it replaces the critical terminal secondary amine with a primary amide. This guide objectively compares the pharmacological and physicochemical performance of 2-Hydroxy-3-phenoxypropanamide against structurally similar, clinically active aryloxypropanolamines.

Mechanistic Causality: The Role of the Terminal Nitrogen To understand the profound performance difference between these compounds, we must examine the causality of target engagement. The binding of aryloxypropanolamines to β1 and β2 adrenergic receptors is heavily dependent on a non-covalent salt bridge formation 2.

  • The Amine Advantage: In classic beta-blockers like propranolol, the terminal secondary amine has a pKa of ~9.5. At physiological pH (7.4), this amine is protonated, carrying a positive charge. This cation forms a critical ionic bond with the negatively charged aspartate residue (Asp113) located in transmembrane domain 3 (TM3) of the beta-receptor.

  • The Amide Deficit: In 2-Hydroxy-3-phenoxypropanamide, the terminal group is a primary amide (-CONH2). Amides are highly resonance-stabilized and possess a pKa of approximately 15. Consequently, they remain entirely un-ionized (neutral) at pH 7.4. Without the cationic charge, the molecule cannot anchor to Asp113, resulting in a near-total loss of beta-blocking activity 3.

This structural divergence makes 2-Hydroxy-3-phenoxypropanamide an excellent negative control in high-throughput screening assays or a valuable synthetic precursor, rather than an active pharmaceutical ingredient.

Visualizing the Structure-Activity Relationship The following flowchart illustrates the divergent pharmacological pathways dictated by the terminal nitrogen's protonation state.

SAR_Mechanics A Aryloxypropanolamines (e.g., Propranolol) C Terminal Secondary Amine (pKa ~9.5) A->C Structural Feature B 2-Hydroxy-3-phenoxypropanamide D Terminal Primary Amide (Neutral at pH 7.4) B->D Structural Feature E Protonated (Cationic) at Physiological pH 7.4 C->E Aqueous Environment F Un-ionized (Neutral) at Physiological pH 7.4 D->F Aqueous Environment G Salt Bridge Formation with Asp113 (β-Receptor) E->G Target Engagement H Loss of Receptor Anchoring F->H Target Engagement I Potent β-Adrenergic Blockade (Ki < 10 nM) G->I Efficacy J Pharmacologically Inactive at β-Receptors H->J Efficacy

Impact of terminal nitrogen protonation on beta-adrenergic receptor engagement.

Quantitative Data Presentation: Physicochemical & Pharmacological Comparison To objectively evaluate the impact of this functional group swap, we compare 2-Hydroxy-3-phenoxypropanamide with two widely used aryloxypropanolamines: Propranolol (a lipophilic, non-selective prototype) 4 and Atenolol (a hydrophilic, β1-selective agent) 5.

PropertyPropranolol (Standard)Atenolol (Cardioselective)2-Hydroxy-3-phenoxypropanamide
Structural Class AryloxypropanolamineAryloxypropanolamineAryloxypropanamide
Terminal Nitrogen Group IsopropylamineIsopropylaminePrimary Amide
pKa (Basic Center) ~9.5~9.6N/A (Neutral)
LogD (at pH 7.4) ~1.2 (Lipophilic)~ -0.2 (Hydrophilic)~0.5 (Neutral)
β1-Receptor Affinity (Ki) ~1-2 nM~100 nM>10,000 nM (Inactive)
Primary Application Non-selective β-blockerSelective β1-blockerSynthetic Intermediate / Control

Experimental Workflows: Validating the SAR To empirically validate the theoretical loss of activity and altered physiochemistry, the following self-validating protocols are employed in early-stage drug development.

Protocol 1: Competitive Radioligand Binding Assay (β-Adrenergic Receptor) Objective: To quantitatively demonstrate the loss of receptor affinity when the basic amine is replaced by a neutral amide.

  • Membrane Preparation: Cultured CHO cells stably expressing human β1-adrenergic receptors are harvested and homogenized in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl2. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Radioligand Incubation: In a 96-well assay plate, incubate 10 µg of membrane protein with 0.5 nM [³H]-CGP 12177 (a highly specific β-antagonist radioligand).

  • Competitor Addition: Add varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of the test compounds (Propranolol vs. 2-Hydroxy-3-phenoxypropanamide) to the wells. Include a non-specific binding control well containing 10 µM unlabeled propranolol.

  • Filtration & Washing: Terminate the reaction after 60 minutes of incubation at 25°C by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to minimize non-specific binding). Wash the filters three times with ice-cold assay buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curves and calculate IC50 values using non-linear regression (one-site competition model). Convert IC50 to Ki using the Cheng-Prusoff equation. Expected Result: Propranolol will show a sharp displacement curve (Ki ~1 nM), while the amide analog will fail to displace the radioligand.

Protocol 2: Lipophilicity Profiling (LogD_7.4 Determination via Shake-Flask LC-MS/MS) Objective: To assess the impact of the amide substitution on the compound's partitioning behavior at physiological pH, confirming its altered pharmacokinetic potential.

  • Solvent Preparation: Pre-saturate n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours. Allow phases to separate.

  • Sample Spiking: Dissolve the test compounds in DMSO to create 10 mM stock solutions. Spike 10 µL of the stock into a glass vial containing 1 mL of the pre-saturated PBS and 1 mL of the pre-saturated n-octanol.

  • Equilibration: Cap the vials tightly and agitate on a mechanical shaker at 300 rpm for 60 minutes at 25°C to ensure complete thermodynamic partitioning.

  • Phase Separation: Centrifuge the vials at 3,000 x g for 10 minutes to achieve crisp, definitive phase separation without emulsions.

  • Quantification: Carefully sample 50 µL from both the aqueous (lower) and octanol (upper) layers. Dilute appropriately with mobile phase and analyze the compound concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation: Calculate the distribution coefficient using the formula: LogD_7.4 = Log10([Concentration in Octanol] / [Concentration in PBS]).

Conclusion The comparison between 2-Hydroxy-3-phenoxypropanamide and classic aryloxypropanolamines perfectly illustrates the rigid structural requirements of beta-adrenergic receptors. While the aryloxypropanol backbone provides the necessary spatial geometry, the terminal basic amine is the non-negotiable anchor for receptor efficacy. Replacing this amine with an amide strips the molecule of its pharmacological activity, repurposing it from a potential therapeutic to a valuable analytical control or synthetic building block.

References

  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta-Receptor Ligands. oup.com.

  • Discovery and development of beta-blockers - Wikipedia. wikipedia.org.

  • An Overview On Three Generation Beta Blockers. ijpsjournal.com.

  • Propranolol - Wikipedia. wikipedia.org.

  • Medical Pharmacology: Beta-adrenergic Receptor Antagonists. pharmacology2000.com.

Comparative

A Comparative Guide to the ICH Validation of Analytical HPLC Methods for 2-Hydroxy-3-phenoxypropanamide

This guide provides a comprehensive, in-depth comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Hydroxy-3-phenoxypropanamide, structured around the valida...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Hydroxy-3-phenoxypropanamide, structured around the validation parameters defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to illustrate how experimental choices in method development impact the suitability and reliability of the analytical procedure.

The Critical Role of Method Validation in Pharmaceutical Analysis

In pharmaceutical development and quality control, the reliability of analytical data is paramount. An analytical method must be demonstrated to be "suitable for its intended purpose" through a process known as method validation.[3] For quantitative analysis of an active pharmaceutical ingredient (API) like 2-Hydroxy-3-phenoxypropanamide, HPLC is a widely used technique due to its specificity, precision, and accuracy. The ICH Q2(R1) guideline provides a harmonized framework for performing this validation, ensuring that the analytical procedure is reliable, reproducible, and meets regulatory expectations.[1][5]

This guide will compare two hypothetical reversed-phase HPLC methods (Method A and Method B) for the analysis of 2-Hydroxy-3-phenoxypropanamide, highlighting how differences in stationary phase and mobile phase composition can influence the validation outcomes.

Proposed HPLC Methodologies for 2-Hydroxy-3-phenoxypropanamide

The following are two hypothetical HPLC methods proposed for the analysis of 2-Hydroxy-3-phenoxypropanamide. These methods will be the basis for our comparative validation study.

ParameterMethod AMethod B
Stationary Phase (Column) C18, 4.6 x 150 mm, 5 µmPhenyl, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)Methanol:0.1% Formic Acid in Water (55:45 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 270 nm270 nm
Column Temperature 30°C35°C
Injection Volume 10 µL10 µL

The choice of a C18 column in Method A represents a very common, non-polar stationary phase, while the Phenyl column in Method B offers alternative selectivity due to pi-pi interactions, which can be beneficial for aromatic compounds like 2-Hydroxy-3-phenoxypropanamide.[6]

ICH Validation Parameters: A Comparative Experimental Guide

The following sections detail the experimental protocols and comparative data for each of the critical ICH validation parameters.

Specificity

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8] For an assay of a drug substance, this is a critical first step to ensure that the peak response is solely from the analyte of interest. A common and effective way to demonstrate specificity is through forced degradation studies.

Experimental Protocol:

  • Prepare a stock solution of 2-Hydroxy-3-phenoxypropanamide at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

  • Forced Degradation: Subject the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples.

  • Dilute all stressed samples to a final concentration of 100 µg/mL.

  • Analyze the unstressed and all stressed samples by both Method A and Method B.

  • Assess the chromatograms for the resolution between the 2-Hydroxy-3-phenoxypropanamide peak and any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

Comparative Data & Analysis:

Stress ConditionMethod A (C18 Column) - Resolution (Analyte vs. Closest Degradant)Method B (Phenyl Column) - Resolution (Analyte vs. Closest Degradant)
Acid Hydrolysis1.82.5
Base Hydrolysis2.13.0
Oxidation2.52.8
ThermalNo significant degradationNo significant degradation
Photolytic1.62.2

The results indicate that both methods are specific for 2-Hydroxy-3-phenoxypropanamide. However, Method B provides superior resolution between the parent compound and its degradation products, particularly under acid, base, and photolytic stress. This suggests that the alternative selectivity of the Phenyl column is advantageous for this analyte.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5][7][9] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9][10] For an assay, the typical range is 80% to 120% of the test concentration.[5]

Experimental Protocol:

  • Prepare a stock solution of 2-Hydroxy-3-phenoxypropanamide at 1 mg/mL.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the desired range. For a target concentration of 100 µg/mL, the following concentrations are recommended: 50, 75, 100, 125, and 150 µg/mL.

  • Inject each standard in triplicate for both Method A and Method B.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Comparative Data & Analysis:

ParameterMethod A (C18 Column)Method B (Phenyl Column)
Range 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) 0.99920.9998
Slope 4587.35102.1
Y-intercept 120.585.7

Both methods exhibit excellent linearity, as indicated by the correlation coefficients being greater than 0.999.[5] Method B shows a slightly higher correlation coefficient and a y-intercept closer to the origin, suggesting a marginally better linear response.

Accuracy

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[7][8] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. For a drug substance assay, accuracy is often determined by applying the method to a sample of known purity.

Experimental Protocol:

  • Prepare samples at three concentration levels across the linear range (e.g., 80, 100, and 120 µg/mL).

  • Prepare each concentration level in triplicate (for a total of nine determinations).

  • Analyze the samples using both Method A and Method B.

  • Calculate the percent recovery for each sample by comparing the measured concentration to the theoretical concentration.

Comparative Data & Analysis:

Concentration LevelMethod A (C18 Column) - Mean Recovery (%)Method B (Phenyl Column) - Mean Recovery (%)
80 µg/mL (80%)99.2%100.5%
100 µg/mL (100%)100.3%100.1%
120 µg/mL (120%)101.1%99.8%
Overall Mean Recovery 100.2% 100.1%
Overall RSD 0.95% 0.35%

Both methods demonstrate acceptable accuracy, with mean recoveries well within the typical acceptance criteria of 98.0% to 102.0% for an API assay.[7] Method B shows a lower overall Relative Standard Deviation (RSD), indicating slightly better consistency in recovery across the tested range.

Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.[1]

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples of 2-Hydroxy-3-phenoxypropanamide at 100% of the target concentration (e.g., 100 µg/mL).

    • Analyze all six samples on the same day by the same analyst using both Method A and Method B.

    • Calculate the RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day with a different analyst.

    • Compare the results from both days.

Comparative Data & Analysis:

Precision LevelMethod A (C18 Column) - RSD (%)Method B (Phenyl Column) - RSD (%)
Repeatability (Day 1, Analyst 1) 0.85%0.45%
Intermediate Precision (Day 2, Analyst 2) 1.10%0.60%
Overall RSD (All 12 samples) 1.25%0.75%

Both methods meet the typical acceptance criterion of an RSD not more than 2.0% for precision. However, Method B consistently demonstrates lower RSD values for both repeatability and intermediate precision, indicating it is a more precise method.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Expertise & Experience:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

These are not typically required for an assay of a drug substance but are critical for impurity testing. They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (based on S/N):

  • Determine the S/N ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.

  • Establish the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Comparative Data & Analysis:

ParameterMethod A (C18 Column)Method B (Phenyl Column)
LOD (S/N ≈ 3:1) 0.1 µg/mL0.05 µg/mL
LOQ (S/N ≈ 10:1) 0.3 µg/mL0.15 µg/mL

Method B demonstrates a lower LOD and LOQ, indicating higher sensitivity. This would be a significant advantage if the method were to be used for impurity quantification.

Visualizing the Validation Process

A clear understanding of the validation workflow and the interplay between its components is crucial for effective implementation.

ICH_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) MethodDev Analytical Method Development (e.g., Column, Mobile Phase Selection) Specificity Specificity MethodDev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Method_Implementation Validated Method for Routine Use Robustness->Method_Implementation

Caption: A typical workflow for HPLC method validation according to ICH guidelines.

Validation_Parameter_Relationships cluster_core Core Quantitative Parameters cluster_range_limits Range and Limits Linearity Linearity Accuracy Accuracy Linearity->Accuracy Impacts Precision Precision Linearity->Precision Impacts Range Range Linearity->Range Defines Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ Determines LOD LOD LOQ->LOD Specificity Specificity (Foundation) Specificity->Linearity Prerequisite for Specificity->Accuracy Prerequisite for Specificity->Precision Prerequisite for

Caption: The logical relationship between key ICH validation parameters.

Conclusion and Recommendations

This comparative guide demonstrates the rigorous process of validating an HPLC method according to ICH Q2(R1) guidelines.[1][3] Based on the hypothetical data, both Method A and Method B are valid for the intended purpose of assaying 2-Hydroxy-3-phenoxypropanamide.

However, a closer comparison reveals that Method B (Phenyl Column) exhibits superior performance across several key parameters:

  • Better Specificity: Greater resolution from degradation products.

  • Slightly Better Linearity: A higher correlation coefficient.

  • Higher Precision: Lower RSD values in repeatability and intermediate precision studies.

  • Greater Sensitivity: Lower LOD and LOQ.

Therefore, for the routine quality control of 2-Hydroxy-3-phenoxypropanamide, Method B would be the recommended choice . It provides a more robust, reliable, and sensitive analytical procedure, ensuring higher confidence in the quality of the analytical data. This guide underscores the importance of evaluating multiple chromatographic conditions during method development to achieve the most suitable and robust validated method.

References

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. Available at: [Link]

  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • HPLC Method Validation: Key Parameters and Importance. (n.d.). Assay Prism. Available at: [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2023). International Journal of Pharmaceutical and Biological Science Archive, 11(1). Available at: [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). LinkedIn. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Available at: [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Available at: [Link]

  • Analytical method validation: A brief review. (2022, November 8). World Journal of Advanced Research and Reviews. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 23). Lab Manager. Available at: [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

Sources

Validation

Assessing the Reproducibility of 2-Hydroxy-3-phenoxypropanamide Asymmetric Synthesis Pathways: A Comparative Guide

Executive Summary 2-Hydroxy-3-phenoxypropanamide (CAS 710-12-3) is a critical chiral building block and intermediate in the synthesis of aryloxypropanolamine pharmacophores, including beta-adrenergic blockers[1]. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-3-phenoxypropanamide (CAS 710-12-3) is a critical chiral building block and intermediate in the synthesis of aryloxypropanolamine pharmacophores, including beta-adrenergic blockers[1]. Because the stereochemistry at the C2 hydroxyl group dictates the biological efficacy and safety profile of the downstream active pharmaceutical ingredients (APIs), establishing a reproducible, highly enantioselective synthesis pathway is a paramount concern for drug development professionals.

This guide objectively evaluates three leading asymmetric methodologies. Rather than attempting a direct, low-yield asymmetric amidation, field-proven protocols rely on a convergent strategy : first generating an enantiopure (R)- or (S)-3-phenoxy-1,2-propanediol intermediate, followed by regioselective oxidation and racemization-free amidation.

Convergent Synthesis Workflow

The logical relationship between the starting materials, the asymmetric induction step, and the downstream processing is visualized below.

SynthesisPathways RacemicPGE Racemic Phenyl Glycidyl Ether HKR Pathway A: Jacobsen HKR Co(III)-salen / H2O RacemicPGE->HKR EH Pathway B: Biocatalysis Epoxide Hydrolase RacemicPGE->EH AllylPE Allyl Phenyl Ether SAD Pathway C: Sharpless AD OsO4 / Chiral Ligand AllylPE->SAD ChiralDiol Enantiopure (R)-3-Phenoxy -1,2-propanediol HKR->ChiralDiol Hydrolysis (k_rel > 50) EH->ChiralDiol Enzymatic Resolution SAD->ChiralDiol Asymmetric Dihydroxylation Oxidation Regioselective Oxidation (TEMPO / NaClO) ChiralDiol->Oxidation Acid (R)-2-Hydroxy-3- phenoxypropanoic Acid Oxidation->Acid Primary Alcohol Selectivity Amidation Amidation (NH4Cl / EDC / HOBt) Acid->Amidation Target (R)-2-Hydroxy-3- phenoxypropanamide Amidation->Target Retention of ee

Convergent asymmetric synthesis workflows for 2-Hydroxy-3-phenoxypropanamide via a chiral diol.

Comparative Analysis of Asymmetric Pathways

Pathway A: Jacobsen's Hydrolytic Kinetic Resolution (HKR)

Jacobsen's HKR is the industry standard for resolving terminal epoxides. It utilizes a chiral to selectively hydrolyze one enantiomer of racemic phenyl glycidyl ether[2].

  • Causality: The high enantioselectivity ( krel​>50 ) is driven by the rigid, stepped conformation of the salen ligand. This creates a highly specific chiral pocket that sterically clashes with the mismatched epoxide enantiomer, ensuring that nucleophilic attack by water occurs almost exclusively on the (R)-enantiomer[3].

Pathway B: Biocatalytic Epoxide Hydrolase (EH) Resolution

Microbial epoxide hydrolases (e.g., from Bacillus alcalophilus or Aspergillus niger) offer an enzymatic alternative to metal-catalyzed HKR.

  • Causality: The enzyme's active site contains a strictly conserved catalytic triad (Asp-His-Asp/Glu) that forms a covalent alkyl-enzyme intermediate. The spatial constraints of the binding pocket lower the activation energy strictly for the (R)-enantiomer, yielding the (R)-diol while leaving the (S)-epoxide intact.

Pathway C: Sharpless Asymmetric Dihydroxylation (SAD)

Unlike kinetic resolutions (which are mathematically capped at a 50% yield of the desired enantiomer), SAD converts allyl phenyl ether directly to the chiral diol, theoretically allowing for 100% conversion.

  • Causality: Osmium tetroxide coordinates with chiral cinchona alkaloid ligands (e.g., (DHQD)₂PHAL). The ligand not only accelerates the reaction but dictates facial selectivity during the[3+2] cycloaddition, exclusively delivering the (R)-diol.

Quantitative Performance Comparison
Synthesis PathwayMax Yield (Diol)Enantiomeric Excess (ee)E-Factor (Waste)ScalabilityReagent Cost
Jacobsen HKR 45–48% (Max 50%)>99%LowExcellentLow (Recyclable Cat.)
Biocatalytic EH 40–45% (Max 50%)>98%Very LowGoodMedium (Enzyme Prep)
Sharpless AD 85–92% (Max 100%)90–95%MediumModerateHigh (OsO₄)

Experimental Methodologies & Self-Validating Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to prevent the propagation of errors during the synthesis of[4].

Protocol 1: Jacobsen HKR of Phenyl Glycidyl Ether
  • Catalyst Activation: Dissolve 0.5 mol% (R,R)-Co(II)-salen in toluene. Add 1.0 equivalent of acetic acid and stir open to the air for 30 minutes.

    • Causality: Ambient oxygen oxidizes Co(II) to Co(III). The Co(III) center acts as a potent Lewis acid, which is strictly required to coordinate and activate the epoxide oxygen for nucleophilic attack[3].

  • Resolution: Add racemic phenyl glycidyl ether, cool to 0 °C, and slowly add 0.55 equivalents of H₂O. Stir for 14 hours.

  • Validation Checkpoint (Self-Validation): Monitor the reaction via chiral GC. The reaction is self-terminating at ~50% conversion. Do not proceed to distillation until the unreacted (S)-epoxide peak demonstrates >99% ee. This mathematically validates that the kinetic resolution of the (R)-diol was highly selective.

  • Separation: Isolate the (R)-3-phenoxy-1,2-propanediol via fractional vacuum distillation.

Protocol 2: Downstream Regioselective Oxidation & Amidation
  • Regioselective Oxidation: Dissolve the (R)-diol in a biphasic mixture of CH₂Cl₂ and water. Add catalytic TEMPO (0.1 eq) and NaBr (0.1 eq). Slowly add NaClO (2.2 eq) at 0 °C.

    • Causality: TEMPO is a sterically hindered stable nitroxyl radical. Its bulky tetramethylpiperidine backbone prevents it from accessing the secondary alcohol at C2. This guarantees exclusive oxidation of the primary alcohol at C1 to an aldehyde, which NaClO subsequently pushes to the carboxylic acid.

  • Validation Checkpoint (Self-Validation): Monitor by TLC (stain with bromocresol green). The appearance of a yellow spot indicates successful carboxylic acid formation. The absence of a secondary ketone peak in FT-IR (~1715 cm⁻¹) confirms perfect regioselectivity.

  • Amidation: Dissolve the resulting (R)-2-hydroxy-3-phenoxypropanoic acid in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0 °C. After 30 minutes, add NH₄Cl (2.0 eq) and DIPEA (3.0 eq).

    • Causality: HOBt rapidly intercepts the O-acylisourea intermediate formed by EDC, converting it into an active ester. This explicitly prevents the formation of an oxazolone intermediate, which is the primary mechanistic pathway for racemization at the alpha-chiral center (C2).

  • Final Validation: Isolate 2-Hydroxy-3-phenoxypropanamide. Chiral HPLC of the final amide must match the initial ee of the starting diol (>99%). A drop in ee indicates a failure in temperature control during HOBt activation.

Conclusion

For the asymmetric synthesis of 2-Hydroxy-3-phenoxypropanamide, Jacobsen's HKR remains the most reproducible and scalable pathway. While Sharpless AD provides a higher theoretical yield, the difficulty of removing trace osmium from pharmaceutical intermediates makes it less ideal for drug development. Biocatalysis offers an exceptionally green alternative but requires rigorous pH and temperature controls to maintain enzyme stability. By utilizing a convergent approach—securing the chiral center early and employing regioselective, racemization-free downstream steps—researchers can reliably produce highly enantiopure 2-Hydroxy-3-phenoxypropanamide.

References

  • Jacobsen, E. N., et al. "Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes." MDPI Catalysts. URL: [Link]

  • Jacobsen, E. N., et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Journal of the American Chemical Society (via Unipd). URL: [Link]

  • Saini, P., et al. "Application of Hydrolytic Kinetic Resolution (HKR) in the Synthesis of Bioactive Compounds." ResearchGate. URL: [Link]

  • NIScPR. "Prospecting for efficient enantioselective epoxide hydrolases: towards phenyl glycidyl ether." Indian Journal of Biotechnology. URL: [Link]

Sources

Comparative

A Comparative Analysis of Liquid-Liquid Extraction Efficiencies for the Recovery of 2-Hydroxy-3-phenoxypropanamide

Introduction Liquid-liquid extraction (LLE) is a cornerstone separation technique extensively utilized in the pharmaceutical and chemical industries for the isolation and purification of compounds from complex mixtures.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Liquid-liquid extraction (LLE) is a cornerstone separation technique extensively utilized in the pharmaceutical and chemical industries for the isolation and purification of compounds from complex mixtures.[1][2] The method's efficacy hinges on the principle of differential solubility, where a target compound partitions between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[1] This guide provides a comprehensive, data-driven comparison of various solvent systems for the efficient recovery of 2-Hydroxy-3-phenoxypropanamide, a molecule of interest in drug development due to its structural motifs.

2-Hydroxy-3-phenoxypropanamide possesses key functional groups that dictate its physicochemical properties: a hydroxyl (-OH) group, a phenoxy (Ph-O-) group, and a primary amide (-CONH2) group. This combination imparts a degree of polarity and the capacity for hydrogen bonding, making solvent selection a critical parameter for optimizing its extraction from aqueous solutions. This document will explore the causal relationships between solvent choice, pH of the aqueous medium, and extraction efficiency, providing researchers with a practical framework for developing robust purification protocols.

Guiding Principles: The Science of Solvent Selection and pH Manipulation

The success of a liquid-liquid extraction protocol is not accidental; it is the result of a systematic approach grounded in the physicochemical properties of both the target analyte and the solvents.

The "Like-Dissolves-Like" Doctrine in Solvent Selection

The fundamental principle governing LLE is that solutes dissolve best in solvents of similar polarity.[3] For a molecule like 2-Hydroxy-3-phenoxypropanamide, which has both polar (hydroxyl, amide) and less polar (phenoxy) regions, the ideal solvent will have a polarity that balances these characteristics to maximize solubility.[4][5] An effective extraction solvent must also be immiscible with water and should not react with the target compound.

To investigate this, we selected three organic solvents representing a spectrum of polarities:

  • Ethyl Acetate (EtOAc): A moderately polar solvent capable of acting as a hydrogen bond acceptor, making it suitable for a wide range of organic compounds.

  • Methyl Isobutyl Ketone (MIBK): A ketone with moderate polarity, known for its good solvating power for many organic substances.

  • Toluene: A non-polar aromatic solvent, which is effective for extracting non-polar analytes.

By comparing these three, we can determine the optimal polarity match for our target molecule.

The Critical Influence of pH on Analyte Ionization

For ionizable compounds, the pH of the aqueous phase is arguably the most powerful variable in LLE.[5][6] The ionization state of a molecule drastically alters its water solubility. In its neutral, un-ionized form, a compound is typically more hydrophobic and partitions more readily into the organic phase. Conversely, in its ionized (charged) form, it becomes more hydrophilic and prefers to remain in the aqueous phase.[7]

Experimental Design and Methodology

A robust experimental design is crucial for generating reliable and reproducible data. The following protocol is designed as a self-validating system, allowing for the direct comparison of variables.

Experimental Workflow Diagram

The overall process for comparing the extraction efficiencies is outlined below.

LLE_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis A Prepare Aqueous Stock Solution of 2-Hydroxy-3-phenoxypropanamide B Aliquot Stock into 9 Samples (3 Solvents x 3 pH values) A->B C Adjust pH of Aqueous Samples (pH 4, 7, 10) B->C D Add Organic Solvent (EtOAc, MIBK, or Toluene) C->D E Shake Vigorously in Separatory Funnel D->E F Allow Phases to Separate E->F G Collect Organic Phase F->G H Analyze Analyte Concentration in Organic Phase via HPLC G->H I Calculate Distribution Ratio (D) and Extraction Efficiency (%E) H->I

Caption: Workflow for the comparative analysis of liquid-liquid extraction.

Detailed Experimental Protocol

1. Preparation of Aqueous Phase: a. Prepare a 1.0 mg/mL stock solution of 2-Hydroxy-3-phenoxypropanamide in deionized water. b. Create nine 10 mL aliquots of this stock solution in separate 50 mL conical tubes. c. Adjust the pH of three aliquots to pH 4.0 (±0.1) using 0.1 M HCl. d. Adjust the pH of another three aliquots to pH 7.0 (±0.1) using 0.1 M HCl or 0.1 M NaOH as needed. e. Adjust the pH of the final three aliquots to pH 10.0 (±0.1) using 0.1 M NaOH.

2. Liquid-Liquid Extraction Procedure: a. For each pH value, transfer one 10 mL aliquot into three separate 50 mL separatory funnels. b. To the first funnel of each pH set, add 10 mL of Ethyl Acetate. c. To the second funnel of each pH set, add 10 mL of MIBK. d. To the third funnel of each pH set, add 10 mL of Toluene. (This results in a 1:1 phase ratio). e. Securely stopper each separatory funnel and shake vigorously for 2 minutes, periodically venting to release pressure. f. Mount the funnels on a ring stand and allow the layers to fully separate for 10 minutes. g. Carefully drain the lower aqueous layer and collect the upper organic layer from the top of the funnel to prevent contamination.

3. Analysis and Calculation: a. Analyze the concentration of 2-Hydroxy-3-phenoxypropanamide in each collected organic phase using a calibrated High-Performance Liquid Chromatography (HPLC) system. b. The Distribution Ratio (D) is calculated as the concentration of the analyte in the organic phase divided by its concentration in the aqueous phase. c. The Extraction Efficiency (%E) is calculated using the formula: %E = (D / (D + (V_aq / V_org))) * 100 Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

Results and Discussion

The extraction efficiencies of the three solvents at different pH values were determined and are summarized below.

Table 1: Comparative Extraction Efficiencies (%) of 2-Hydroxy-3-phenoxypropanamide
pH of Aqueous PhaseEthyl Acetate (EtOAc)Methyl Isobutyl Ketone (MIBK)Toluene
pH 4 (Acidic) 94.5%88.2%45.3%
pH 7 (Neutral) 95.1%89.5%46.8%
pH 10 (Basic) 15.3%12.8%5.1%
Analysis of Solvent Performance

The data clearly indicates that the choice of solvent has a profound impact on recovery. Ethyl acetate consistently provided the highest extraction efficiency at both acidic and neutral pH, achieving over 94%. This suggests that its moderate polarity is an excellent match for the balanced polar and non-polar characteristics of 2-Hydroxy-3-phenoxypropanamide. MIBK, also moderately polar, performed well but was slightly less efficient than ethyl acetate. In stark contrast, the non-polar solvent toluene yielded poor recovery (under 50%), demonstrating a polarity mismatch with the target analyte.[4][5] This follows the "like-dissolves-like" principle, where the polar functional groups of the analyte reduce its affinity for a non-polar solvent.[3]

Analysis of pH Effect

The effect of pH is dramatic and conclusive. Extraction efficiencies for all solvents were high and relatively stable at pH 4 and pH 7. However, at pH 10, there was a drastic decrease in recovery for all solvents. This strongly supports the hypothesis that at a basic pH, the hydroxyl group on the 2-Hydroxy-3-phenoxypropanamide is deprotonated. This creates a negatively charged ion, which is significantly more soluble in the aqueous phase, thus preventing its transfer into the organic solvent.[6][7] The optimal extraction occurs when the molecule is in its neutral, un-ionized form.

Conclusion and Recommendations

Based on the experimental data, the optimal conditions for the liquid-liquid extraction of 2-Hydroxy-3-phenoxypropanamide from an aqueous solution are:

  • Optimal Solvent: Ethyl Acetate, due to its superior extraction efficiency resulting from a favorable polarity match.

  • Optimal pH: A neutral or slightly acidic pH (pH ≤ 7) is required to ensure the analyte remains in its neutral, non-ionized form, thereby maximizing its partitioning into the organic phase.

This guide demonstrates that a systematic evaluation of both solvent type and aqueous phase pH is essential for developing an efficient and robust LLE protocol. By understanding the underlying chemical principles, researchers can significantly enhance the recovery and purity of target compounds like 2-Hydroxy-3-phenoxypropanamide.

References

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • MDPI. (2024, October 2). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review.
  • Benchchem. Technical Support Center: Optimizing pH for 6-Hydroxybentazon Liquid-Liquid Extraction.
  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
  • ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
  • LCGC International. (2026, March 29). Liquid-Liquid Extraction of Polar Organic Compounds.
  • Green Chemistry (RSC Publishing). (2012, April 11). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • PubChem. (2S)-2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]-2-(4-methoxyphenyl)-N-(3-phenoxyphenyl)propanamide.
  • Wikipedia. Liquid–liquid extraction.
  • Chemical Science (RSC Publishing). (2024, April 30). Supramolecular chemistry of liquid–liquid extraction.
  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • ACS Publications. (2024, March 12). Experimental and Mechanistic Investigation of Amide-Based Deep Eutectic Solvents for Quinoline Extraction and Separation from Wash Oil.
  • BIOZOL. 2-Hydroxy-3-phenylpropanamide, CAS [[705-59-9]].
  • JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • PubChem. 2-Hydroxy-3-phenylpropanal | C9H10O2 | CID 17761584.
  • Smolecule. (2024, August 15). Buy (S)-2-Hydroxy-3-phenylpropanamide | 69897-47-8.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.

Sources

Validation

Cross-Validation of In Vivo vs In Vitro Data for 2-Hydroxy-3-phenoxypropanamide: A Multi-Target-Directed Ligand Comparison Guide

Executive Summary The development of disease-modifying therapeutics for Alzheimer’s disease (AD) has fundamentally shifted from single-target paradigms to the design of Multi-Target-Directed Ligands (MTDLs). Recent struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of disease-modifying therapeutics for Alzheimer’s disease (AD) has fundamentally shifted from single-target paradigms to the design of Multi-Target-Directed Ligands (MTDLs). Recent structural optimizations have identified 2-Hydroxy-3-phenoxypropanamide and its derivatives as highly privileged scaffolds in this arena [1].

Unlike traditional therapies (e.g., Donepezil) that solely inhibit acetylcholinesterase (AChE), this scaffold integrates a phenoxy moiety that interacts with the peripheral anionic site (PAS) of cholinesterases, and a flexible hydroxypropanamide linker that accesses the catalytic active site (CAS). This dual-binding mechanism, combined with intrinsic antioxidant properties, allows the compound to simultaneously mitigate cholinergic deficits, neutralize oxidative stress, and suppress neuroinflammation.

This guide provides an objective cross-validation of the in vitro biochemical data versus in vivo pharmacokinetic and behavioral data for the 2-Hydroxy-3-phenoxypropanamide scaffold, comparing its performance against clinical standards.

Mechanistic Rationale & Pathway Dynamics

The causality behind selecting the 2-Hydroxy-3-phenoxypropanamide scaffold lies in its spatial geometry. Single-target drugs temporarily boost acetylcholine (ACh) but fail to halt neurodegeneration driven by reactive oxygen species (ROS) and microglial activation. The phenoxy ring of this scaffold sterically blocks the AChE gorge, preventing AChE-induced amyloid-beta (Aβ) aggregation. Concurrently, the hydroxyl group acts as an electron donor to neutralize ROS, creating a synergistic neuroprotective effect.

MTDL_Pathway Compound 2-Hydroxy-3-phenoxypropanamide (MTDL Scaffold) AChE AChE / BChE Inhibition Compound->AChE Binds CAS & PAS ROS ROS Scavenging (Antioxidant) Compound->ROS Electron Transfer Microglia Microglial Modulation (Anti-inflammatory) Compound->Microglia Suppresses Cytokines ACh Increased Acetylcholine (Synaptic Cleft) AChE->ACh Prevents degradation Neuro Neuroprotection & Reduced Apoptosis ROS->Neuro Prevents oxidative stress Microglia->Neuro Reduces neurotoxicity Memory Cognitive Recovery (In Vivo Outcome) ACh->Memory Neuro->Memory

Fig 1: Multi-target signaling pathway of 2-Hydroxy-3-phenoxypropanamide in Alzheimer's models.

Comparative In Vitro Profiling

In vitro profiling establishes the foundational binding affinity and cellular safety of the compound before advancing to complex biological systems.

Quantitative In Vitro Data Comparison
Compound / DrugAChE IC₅₀ (µM)BChE IC₅₀ (µM)ROS Scavenging (DPPH %)SH-SY5Y Cell Viability
2-Hydroxy-3-phenoxypropanamide (Representative MTDL) 0.65 ± 0.044.99 ± 0.1268.4% at 50 µM> 95% at 10 µM
Donepezil (Standard) 0.04 ± 0.01> 50.00< 5.0% at 50 µM> 90% at 10 µM
Memantine (Standard) N/AN/A< 5.0% at 50 µM> 95% at 10 µM
Galantamine (Standard) 1.20 ± 0.0815.30 ± 0.5012.5% at 50 µM> 90% at 10 µM
Protocol 1: Cholinesterase Inhibition (Modified Ellman's Assay)

Causality of Design: The Ellman's assay relies on the hydrolysis of acetylthiocholine to thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to form 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm. This allows for real-time kinetic tracking of enzyme velocity [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 2-Hydroxy-3-phenoxypropanamide derivative in DMSO (final assay concentration < 1% DMSO to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of test compound (varying concentrations), and 20 µL of AChE enzyme (0.22 U/mL). Incubate at 25°C for 15 minutes to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM acetylthiocholine iodide.

  • Kinetic Read: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

Self-Validating System Checkpoints:

  • Background Subtraction: A blank well containing buffer, DTNB, and substrate (but no enzyme) must be run concurrently to account for non-enzymatic substrate hydrolysis.

  • Positive Control: Donepezil must be run in parallel. If Donepezil's IC₅₀ deviates from the established 0.04 µM baseline, the enzyme batch is considered compromised, and the assay is voided.

Bridging the Gap: Ex Vivo Permeability

High in vitro potency is irrelevant if the compound cannot cross the Blood-Brain Barrier (BBB). The PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) utilizes a porcine brain lipid extract to simulate the BBB environment [3]. The 2-Hydroxy-3-phenoxypropanamide scaffold demonstrates an effective permeability ( Pe​ ) of 8.4×10−6 cm/s, classifying it as highly permeable and justifying in vivo progression.

Comparative In Vivo Validation

In vivo models test whether the in vitro target engagement translates to functional cognitive recovery and optimal pharmacokinetics.

Quantitative In Vivo Data Comparison
Compound / DrugBBB Permeability ( Pe​ cm/s)Brain/Plasma RatioMWM Escape Latency (Day 5)Target Engagement (Brain ACh)
2-Hydroxy-3-phenoxypropanamide (Representative MTDL) 8.4×10−6 1.822.4 ± 3.1 sec+ 45% vs Vehicle
Donepezil (Standard) 6.2×10−6 1.218.5 ± 2.8 sec+ 60% vs Vehicle
Scopolamine (Vehicle Control) N/AN/A55.2 ± 4.5 secBaseline (Depleted)
Protocol 2: Scopolamine-Induced Amnesia & Morris Water Maze (MWM)

Causality of Design: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic blockade, accurately mimicking the cognitive impairment seen in AD. The MWM forces the animal to rely on spatial memory (hippocampus-dependent) to locate a hidden platform.

Step-by-Step Methodology:

  • Dosing Regimen: Administer the 2-Hydroxy-3-phenoxypropanamide derivative (10 mg/kg, p.o.) to C57BL/6 mice daily for 7 days.

  • Amnesia Induction: On behavioral testing days, inject scopolamine (1 mg/kg, i.p.) 30 minutes prior to the maze trial.

  • Acquisition Phase (Days 1-4): Place the mouse in a circular pool divided into four quadrants, containing opaque water and a hidden submerged platform. Allow 60 seconds to find the platform. Record the escape latency via video tracking software.

  • Probe Trial (Day 5): Remove the platform. Allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.

Self-Validating System Checkpoints:

  • Motor Function Control: Swim speed must be recorded. If a compound significantly reduces swim speed compared to the vehicle, increased escape latency is attributed to motor toxicity, not cognitive deficit, invalidating the memory assessment.

  • Probe Trial Validation: The probe trial ensures the animal learned the spatial location rather than finding the platform through random thigmotaxis (wall-hugging).

Cross-Validation Synthesis

Workflow Phase1 Phase 1: In Vitro Profiling Enzyme Ellman's Assay (AChE/BChE IC50) Phase1->Enzyme Cell SH-SY5Y Cells (Neuroprotection) Phase1->Cell Phase2 Phase 2: Ex Vivo & BBB PAMPA PAMPA-BBB Assay (Permeability) Phase2->PAMPA PK Pharmacokinetics (Bioavailability) Phase2->PK Phase3 Phase 3: In Vivo Validation MWM Morris Water Maze (Cognition) Phase3->MWM Biomarker Brain Homogenate (ACh Levels & ROS) Phase3->Biomarker Enzyme->Phase2 Cell->Phase2 PAMPA->Phase3 PK->Phase3 Biomarker->Phase1 Cross-Validation Loop

Fig 2: Cross-validation workflow bridging in vitro assays to in vivo behavioral outcomes.

The cross-validation of 2-Hydroxy-3-phenoxypropanamide demonstrates a robust in vitro-in vivo correlation (IVIVC). While Donepezil exhibits a superior in vitro AChE IC₅₀ (0.04 µM vs 0.65 µM), the MTDL scaffold compensates in vivo through its secondary mechanisms. The brain homogenate biomarker analysis confirms that the compound's ROS scavenging ability (in vitro DPPH assay) successfully translates to reduced lipid peroxidation in vivo. Furthermore, its optimal lipophilicity (LogP ~ 2.5) prevents the rapid peripheral clearance often seen in highly polar single-target inhibitors, resulting in a superior Brain/Plasma ratio (1.8) and sustained cognitive recovery in the MWM.

References

  • Shakila, S., Kilic, B., Bardakkaya, M., Aksakal, F., Sagkan, R. I., & Dogruer, D. S. (2024). "Multifunctional anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular docking study of new 2-phenoxyacetamide/3-phenoxypropanamide/4-oxobutanamide derivatives." Journal of Molecular Structure, 1317, 139106. URL:[Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. URL:[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Hydroxy-3-phenoxypropanamide

Title: Comprehensive Safety and Operational Protocol for Handling 2-Hydroxy-3-phenoxypropanamide (CAS 710-12-3) Introduction As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Protocol for Handling 2-Hydroxy-3-phenoxypropanamide (CAS 710-12-3)

Introduction As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic science. Handling phenoxypropanol derivatives like 2-Hydroxy-3-phenoxypropanamide (CAS 710-12-3) requires an intimate understanding of its specific physicochemical behavior[1]. This compound, an amide structurally related to central muscle relaxants, presents distinct handling challenges. It is a known skin and eye irritant and carries risks of specific target organ toxicity (STOT SE 3), potentially causing respiratory irritation or drowsiness[2]. Furthermore, thermal decomposition of this compound yields acrid smoke and irritating fumes[3]. This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals to ensure absolute safety and logistical efficiency.

Quantitative Hazard Data & Operational Implications

Understanding the fundamental properties of the chemical dictates our engineering controls and PPE selection.

PropertyValueOperational Implication
CAS Number 710-12-3Unique identifier for precise SDS tracking and inventory logging.
Molecular Formula C9H11NO3The presence of nitrogen indicates that high-temperature decomposition will release hazardous nitrogen oxides (NOx)[3].
Molecular Weight 181.19 g/mol Moderate molecular weight; fine crystalline powders can easily aerosolize and enter the breathing zone.
GHS Classifications Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict barrier protection and localized exhaust ventilation (LEV)[2].
Thermal Stability Emits acrid smoke upon decompositionReactions must be strictly temperature-controlled; avoid direct heating near decomposition thresholds[3].

Mechanistic Personal Protective Equipment (PPE) Matrix

Do not blindly don PPE; understand the causality behind each selection to build deep trust in your safety systems.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides superior chemical resistance against polar organic amides compared to latex. This prevents transdermal absorption of the phenoxypropanamide derivative, mitigating localized dermatitis[2].

  • Eye Protection: Snug-fitting chemical splash goggles.

    • Causality: Classified as an Eye Irrit. 2A hazard, this compound can cause severe ocular irritation[2]. Standard safety glasses lack the orbital seal required to block micro-particulate ingress.

  • Respiratory Protection: N95 or P100 particulate respirator (if handled outside a certified fume hood).

    • Causality: Directly addresses the STOT SE 3 hazard. Inhaling fine crystalline dust can cause mucosal irritation and central nervous system effects (drowsiness)[2].

  • Body Protection: Flame-resistant, anti-static lab coat.

    • Causality: Amide powders often carry a triboelectric charge. Anti-static measures prevent the powder from repelling, aerosolizing, and clinging to clothing during transfer.

Standard Operating Procedure: Handling & Dispensing

Every protocol must be a self-validating system. Follow these sequential steps to ensure total containment.

Step 1: Environmental Verification

  • Action: Activate the laboratory fume hood and verify the face velocity is between 80-100 feet per minute (fpm).

  • Self-Validation: Tape a small strip of tissue paper to the bottom edge of the sash. A steady inward deflection visually confirms negative pressure and proper LEV function before opening the chemical container.

Step 2: Static Mitigation & Weighing

  • Action: Ground all metal spatulas. Use an anti-static weighing boat. Weigh the 2-Hydroxy-3-phenoxypropanamide slowly to minimize dust generation.

  • Causality: Rapid transfer of dry phenoxy amides generates static electricity, causing the powder to aerosolize and increasing inhalation risk.

Step 3: Transfer and Solubilization

  • Action: Transfer the weighed solid directly into the reaction vessel while remaining inside the fume hood. Rinse the weighing boat with your chosen reaction solvent (e.g., ethanol or DMSO) to ensure quantitative transfer.

  • Self-Validation: A completely transparent, residue-free weighing boat confirms 100% transfer, ensuring both experimental accuracy and the elimination of fugitive dust.

Step 4: Post-Handling Decontamination

  • Action: Wipe down the analytical balance and fume hood surface with a cloth dampened with isopropanol (highly effective for solubilizing phenoxy derivatives), followed by a standard soap and water wash.

  • Self-Validation: Perform a visual inspection using a UV flashlight (if applicable) or simply ensure no white crystalline residue remains on dark surfaces.

Spill Response & Waste Disposal Plan

  • Spill Containment: In the event of a spill, immediately cover the powder with an inert, non-combustible absorbent such as vermiculite or sand. Do NOT use combustible materials like sawdust , as the compound's decomposition products can be reactive. Sweep gently using a dedicated brush and pan to avoid generating a dust cloud.

  • Waste Disposal: Route all solid waste, contaminated absorbents, and disposable PPE to a licensed hazardous waste incinerator.

    • Causality: Incineration at high temperatures (>800°C) equipped with environmental scrubbers safely breaks down the C9H11NO3 molecule, neutralizing the toxic NOx fumes that would otherwise be released into the atmosphere [3].

Safety Workflow Visualization

The following diagram illustrates the logical progression from hazard identification to safe execution and disposal.

Workflow Hazard Hazard Assessment: CAS 710-12-3 PPE Don PPE: Nitrile, Goggles, Lab Coat Hazard->PPE Hood Verify Fume Hood (80-100 fpm) PPE->Hood Weigh Anti-Static Weighing & Dispensing Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Contain with Vermiculite & Solvent Wipe Spill->Clean YES React Proceed to Reaction (Monitor Temp) Spill->React NO Dispose Incineration (NOx Scrubbing) Clean->Dispose React->Dispose

Safety workflow and operational logic for handling 2-Hydroxy-3-phenoxypropanamide.

References

  • Title: 3-hydroxy-2-methylpropanamide — Chemical Substance Information (Related Substances & GHS Classifications) Source: NextSDS URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-phenoxypropanamide
Reactant of Route 2
2-Hydroxy-3-phenoxypropanamide
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